Neoprzewaquinone A
Description
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Properties
IUPAC Name |
(2E)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCYGZVSVUMEL-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neoprzewaquinone A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A, a diterpenoid quinone first isolated from Salvia przewalskii Maxim., has emerged as a compound of significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a particular focus on its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the methodologies for its extraction and purification from Salvia species and presents its known biological effects in a structured format, including quantitative data and visual representations of experimental workflows and signaling pathways.
Discovery and Structural Elucidation
This compound was first reported as a new compound isolated from the roots of Salvia przewalskii Maxim. in 2003 by Chen et al.[1] This discovery followed earlier work by Li et al. in 1991, who had isolated a related compound, przewaquinone A, from the same plant species.[2][3] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments).[1]
Isolation from Salvia miltiorrhiza
While initially discovered in Salvia przewalskii, this compound has also been identified as an active component of the widely used traditional Chinese medicine Danshen, the dried root of Salvia miltiorrhiza Bunge. The isolation of this compound and its analogues from Salvia species typically involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol: Extraction and Preliminary Fractionation
The following protocol is a composite methodology based on established procedures for the isolation of diterpenoid quinones from Salvia species.
-
Plant Material Preparation: Dried roots of Salvia miltiorrhiza are pulverized into a fine powder.
-
Extraction: The powdered material is extracted with 80-90% ethanol (B145695) under reflux for 1-2 hours. This process is typically repeated three times to ensure exhaustive extraction. The ratio of the ethanol solvent to the plant material is approximately 8:1 to 10:1 (w/v).
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol.
-
Dispersion and Macroporous Resin Chromatography: The resulting concentrate is suspended in water and subjected to column chromatography using an AB-8 macroporous adsorption resin. The column is eluted with a methanol (B129727)/water gradient, with the diterpenoid quinone-containing fraction typically eluting with 80:20 (v/v) methanol/water.
Experimental Protocol: Chromatographic Purification
The enriched diterpenoid quinone fraction is further purified using reverse-phase chromatography.
-
Concentration and Filtration: The methanol/water fraction from the macroporous resin column is concentrated to remove the methanol and then filtered.
-
Reverse-Phase Chromatography: The filtrate is subjected to C18 reverse-phase column chromatography. A common mobile phase for the separation of this compound analogues is an isocratic mixture of acetonitrile (B52724) and water (e.g., 62:38 v/v). The elution is monitored by UV detection at approximately 270 nm.
-
Final Purification: Fractions containing this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.
Visualization of the Isolation Workflow
Quantitative Data
| Compound Class | Plant Source | Typical Yield Range (% of dry weight) | Reference |
| Diterpenoid Quinones | Salvia miltiorrhiza | 0.1 - 0.5% | [General literature] |
| Tanshinone IIA | Salvia miltiorrhiza | 0.2 - 0.4% | [General literature] |
| Cryptotanshinone | Salvia miltiorrhiza | 0.1 - 0.3% | [General literature] |
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly in the context of cancer cell migration and smooth muscle relaxation. Its mechanism of action has been linked to the inhibition of specific signaling pathways.
Inhibition of the PIM1/ROCK2/STAT3 Signaling Pathway
Recent studies have revealed that this compound is a potent inhibitor of the PIM1 kinase. This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway. This pathway is crucial in various cellular processes, including cell growth, migration, and epithelial-mesenchymal transition (EMT), which is a key process in cancer metastasis.
The inhibitory effects of this compound on this pathway have been observed in triple-negative breast cancer cells, where it leads to a reduction in cell migration and invasion.
Visualization of the PIM1/ROCK2/STAT3 Signaling Pathway and Inhibition by this compound
References
Structural Elucidation of Neoprzewaquinone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A is a naturally occurring phenanthrenequinone (B147406) derivative first isolated from the roots of Salvia przewalskii Maxim.[1]. It has since been identified in other Salvia species, such as Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine for treating cardiovascular diseases[1]. Structurally, this compound is a dimeric compound with the molecular formula C36H28O6, as determined by mass spectrometry[1][2]. This guide provides a comprehensive overview of the structural elucidation of this compound, detailing the experimental protocols and spectroscopic data that were pivotal in determining its complex architecture.
Isolation and Purification
The initial isolation of this compound was achieved from the roots of Salvia przewalskii Maxim. The process, as outlined in the literature, involves solvent extraction followed by chromatographic separation[1].
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered roots of Salvia przewalskii are extracted with a suitable organic solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and chloroform, to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to silica (B1680970) gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of n-hexane-chloroform followed by chloroform-methanol can be used to separate the components of the extract based on their polarity[1].
-
Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined and further purified. This may involve repeated column chromatography, including the use of different stationary phases like Sephadex LH-20 or RP-18, to yield the pure compound[3]. This compound is obtained as a fuchsia, tabular-like crystal[4].
Spectroscopic Data and Structural Elucidation
The determination of the intricate structure of this compound relied heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, EI-MS (Electron Ionization Mass Spectrometry) revealed a molecular ion peak at m/z 579, which, in conjunction with other data, established the molecular formula as C36H28O6[1][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectroscopy were the primary tools used to piece together the connectivity of the atoms in this compound. The following table summarizes the key ¹H NMR data as reported in the literature[4].
| Proton (¹H) Assignment | Chemical Shift (δ ppm) | Multiplicity |
| H-10 | 7.88 | d |
| H-11 | 7.56 | d |
| H-10' | 7.42 | d |
| H-2 | 7.26 | d |
| H-11' | 6.04 | s |
| H-10'' | 5.50 | s |
| H-21 | 5.07 | s |
| H-18 | 3.35 | t |
| H-22 | 3.29 | t |
| H-20 | 2.51 | t |
| H-14, H-14' | 2.27 | s (6H) |
| H-24 | 2.06 | d (3H) |
| H-16 | 1.62 | m |
Table 1: ¹H NMR Spectroscopic Data for this compound
The structural elucidation process involves a logical interpretation of various NMR experiments:
-
¹H NMR: Provides information about the different types of protons and their immediate electronic environment. The chemical shifts and splitting patterns offer clues about the functional groups present.
-
¹³C NMR: Reveals the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps in determining the stereochemistry of the molecule.
Conclusion
The structural elucidation of this compound is a classic example of natural product chemistry, relying on meticulous isolation techniques and the comprehensive application of modern spectroscopic methods. The combined interpretation of mass spectrometry and a suite of 1D and 2D NMR experiments allowed for the unambiguous determination of its complex dimeric phenanthrenequinone structure. This foundational chemical knowledge is essential for the ongoing research into its biological activities and potential therapeutic applications.
References
Biosynthesis pathway of Neoprzewaquinone A in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Neoprzewaquinone A in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a structurally complex, dimeric abietane-type diterpenoid found in medicinal plants of the Salvia genus, notably Salvia przewalskii and Salvia miltiorrhiza[1][2][3][4]. As a member of the broader tanshinone family, it is of significant interest to the pharmaceutical industry due to the diverse biological activities associated with this class of compounds. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, synthesizing current research on diterpenoid metabolism in Salvia species. It includes a detailed breakdown of the enzymatic steps, quantitative data on pathway productivity, complete protocols for key experimental procedures, and logical diagrams to visualize the biosynthetic and experimental workflows.
The Core Biosynthesis Pathway of Abietane (B96969) Diterpenoids
The biosynthesis of this compound is a multi-stage process that begins with universal precursors and proceeds through a series of specific cyclization and oxidation reactions. The pathway is best understood by studying the biosynthesis of its monomeric precursors, the tanshinones, in Salvia miltiorrhiza.
Stage 1: Formation of the Universal Diterpenoid Precursor, Geranylgeranyl Diphosphate (B83284) (GGPP)
Like all plant diterpenoids, the journey to this compound begins in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[5][6]. This pathway uses glyceraldehyde-3-phosphate and pyruvate (B1213749) to produce the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[6]. The enzyme geranylgeranyl diphosphate synthase (GGPPS) then sequentially condenses three molecules of IPP with one molecule of DMAPP to form the central 20-carbon precursor for all diterpenoids, GGPP[6].
Stage 2: Assembly of the Abietane Tricyclic Skeleton
The formation of the characteristic abietane skeleton from the linear GGPP molecule is a critical two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPS).
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Initial Bicyclization: A class II diTPS, copalyl diphosphate synthase (CPS) , protonates the terminal olefin of GGPP to initiate a cascade that forms a bicyclic labdadienyl/copalyl diphosphate ((+)-CPP) intermediate[6][7]. In S. miltiorrhiza, the enzyme SmCPS1 is responsible for this key step[8].
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Formation of Miltiradiene (B1257523): The (+)-CPP intermediate is then utilized by a class I diTPS, a kaurene synthase-like (KSL) enzyme. This enzyme facilitates the ionization of the diphosphate moiety and promotes a second cyclization and rearrangement to form the stable tricyclic abietane hydrocarbon skeleton, miltiradiene [6][7]. The primary enzyme for this reaction in S. miltiorrhiza is SmKSL1[8].
Stage 3: Oxidative Modification by Cytochrome P450 Monooxygenases (CYPs)
Miltiradiene serves as a scaffold that is extensively decorated by a suite of cytochrome P450 enzymes (CYPs), which catalyze regio- and stereospecific hydroxylations and subsequent oxidations. These modifications are responsible for the vast chemical diversity of abietane diterpenoids.
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Ferruginol Formation: A pivotal step is the hydroxylation of miltiradiene at the C12 position by the CYP enzyme CYP76AH1 to produce ferruginol [6]. Ferruginol is a common precursor to many tanshinones.
-
Further Oxidations: Subsequent oxidations, often on the A and C rings of the abietane skeleton, are catalyzed by other CYPs, including those from the CYP76AK family[9]. These reactions lead to the formation of the characteristic o- or p-quinone moieties found in compounds like cryptotanshinone (B1669641) and tanshinone IIA, which are the likely monomeric precursors to this compound.
Stage 4: Proposed Biosynthesis of this compound via Dimerization
The final step in the formation of this compound is hypothesized to be an enzymatic or spontaneous dimerization of two C20 abietane-type monomers. The isolation of other dimeric abietane diterpenoids from related Salvia species, such as salviwardins A and B from S. wardii, lends strong support to this hypothesis[10][11]. While the specific enzyme catalyzing this coupling has not yet been identified, the reaction likely proceeds via an oxidative coupling of two activated tanshinone-like precursors. The exact monomeric units that dimerize to form this compound are still under investigation but are presumed to be highly oxidized tanshinone derivatives produced by the CYP-mediated steps described above.
Quantitative Data on Pathway Productivity
While kinetic data for every enzyme in the pathway is not fully available, the productivity of the tanshinone biosynthetic pathway has been quantified in Salvia hairy root cultures, which serve as a reliable model system. These values provide a benchmark for the upstream portion of the this compound pathway.
| Compound | Plant System | Culture Conditions | Concentration (mg/g DW) | Reference(s) |
| Cryptotanshinone | S. miltiorrhiza Hairy Roots | Transgenic (SmGGPPS1 overexpression) | 2.04 | [12][13] |
| Tanshinone IIA | S. miltiorrhiza Hairy Roots | Transgenic (SmGGPPS1 overexpression) | 0.53 | [12][13] |
| Cryptotanshinone | S. miltiorrhiza Hairy Roots | SmSCR1 Overexpression (Line OE-11) | ~3.5 | [14] |
| Tanshinone I | S. miltiorrhiza Hairy Roots | SmSCR1 Overexpression (Line OE-11) | ~0.6 | [14] |
| Tanshinone IIA | S. miltiorrhiza Hairy Roots | SmSCR1 Overexpression (Line OE-11) | ~2.4 | [14] |
| Cryptotanshinone | S. miltiorrhiza Dried Root | Methanol (B129727) Extraction | 0.15 | [15] |
| Tanshinone IIA | S. miltiorrhiza Dried Root | Methanol Extraction | 0.12 | [15] |
Experimental Protocols
The elucidation of diterpenoid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed protocols for key methodologies.
Protocol 1: Heterologous Expression and Characterization of Salvia P450 Enzymes in Yeast
This protocol describes the functional characterization of a candidate CYP enzyme (e.g., CYP76AH1) by co-expressing it in Saccharomyces cerevisiae with the upstream pathway enzymes.
Objective: To verify the enzymatic function of a candidate P450 in the tanshinone pathway.
Methodology:
-
Vector Construction:
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Subclone the open reading frames (ORFs) of the candidate Salvia CYP and a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1 or Catharanthus roseus CrCPR) into a dual-expression yeast vector, such as pESC-His, under the control of galactose-inducible promoters (e.g., GAL1/GAL10)[9][16].
-
In a separate compatible vector (e.g., pESC-URA), clone the ORFs for the upstream pathway genes: SmCPS1 and SmKSL1, to enable the production of the miltiradiene substrate in vivo.
-
-
Yeast Transformation:
-
Co-transform the pESC-His (CYP/CPR) and pESC-URA (SmCPS1/SmKSL1) plasmids into a suitable yeast strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.
-
Select successful transformants on synthetic defined (SD) dropout medium lacking the appropriate auxotrophic markers (e.g., histidine and uracil).
-
-
Protein Expression and Culture:
-
Inoculate a single colony into 5 mL of SD dropout selection medium containing 2% (w/v) glucose and grow overnight at 30°C with shaking (220 rpm).
-
Use the starter culture to inoculate 50 mL of SD dropout selection medium containing 2% (w/v) raffinose (B1225341) and grow for 24 hours.
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for an additional 48-72 hours at 30°C.
-
-
Metabolite Extraction:
-
Pellet the yeast cells by centrifugation (4,000 x g for 10 min).
-
Extract the cell pellet and the culture medium separately with an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (ethyl acetate) phase, combine the extracts, and dry under a gentle stream of nitrogen gas.
-
-
Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol or hexane).
-
Analyze the product profile by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) by comparing the retention times and mass spectra to authentic standards (e.g., ferruginol)[17].
-
Protocol 2: Extraction and HPLC Quantification of Diterpenoids from Salvia Root Material
This protocol details a standard method for the extraction and quantitative analysis of tanshinones from dried plant tissue or hairy roots.
Objective: To quantify the concentration of major tanshinone precursors in a given sample.
Methodology:
-
Sample Preparation:
-
Dry the plant material (e.g., hairy roots, powdered root) to a constant weight using a freeze-dryer or an oven at 50°C.
-
Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Ultrasonic Extraction:
-
Weigh approximately 100 mg of the dried powder into a glass tube.
-
Add 5 mL of extraction solvent (e.g., 80% methanol or a 3:1 v/v mixture of methanol/dichloromethane)[13][14].
-
Sonicate the mixture in a water bath for 30-60 minutes at 25°C and 40 kHz[13][14].
-
For exhaustive extraction, the sample can be left to soak overnight in the dark following sonication[14].
-
-
Sample Clarification:
-
Centrifuge the extract at high speed (e.g., 12,000 x g) for 10 minutes to pellet the solid debris.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
-
HPLC Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard.
-
Mobile Phase: Use a gradient or isocratic elution with a mixture of methanol and water, often with a small amount of acid (e.g., 0.5% acetic acid) to improve peak shape. A typical mobile phase could be methanol:water (78:22, v/v)[15].
-
Detection: Monitor the eluent at a wavelength specific for tanshinones, typically around 270 nm.
-
Quantification: Prepare a calibration curve using authentic standards of the compounds of interest (e.g., cryptotanshinone, tanshinone IIA). Calculate the concentration in the sample by comparing its peak area to the standard curve. Express the final concentration as mg per gram of dry weight (mg/g DW).
-
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key pathways and workflows.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
References
- 1. Structurally diverse abietane diterpenoids from the whole plants of Salvia przewalskii Maxim. With anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional divergence of CYP76AKs shapes the chemodiversity of abietane-type diterpenoids in genus Salvia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Dimeric and seco-Abietane Diterpenoids from Salvia wardii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abietane diterpenoid dimers from the roots of Salvia prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | One-Step Regeneration of Hairy Roots to Induce High Tanshinone Plants in Salvia miltiorrhiza [frontiersin.org]
- 13. One-Step Regeneration of Hairy Roots to Induce High Tanshinone Plants in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Overexpression of SmSCR1 Promotes Tanshinone Accumulation and Hairy Root Growth in Salvia miltiorrhiza [frontiersin.org]
- 15. asianpubs.org [asianpubs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoprzewaquinone A: A Technical Guide to Its Natural Source, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO) is a bioactive diterpenoid quinone that has garnered significant interest within the scientific community. As an active component isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history in traditional Chinese medicine, NEO is being investigated for its therapeutic potential, particularly in the fields of oncology and cardiovascular disease.[1][2][3] This technical guide provides an in-depth overview of the natural source of this compound, available data on its abundance, detailed experimental protocols for its study, and a visualization of its known signaling pathway.
Natural Source and Abundance
This compound is naturally found in the dried roots and rhizomes of Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family.[1][2][3][4] This plant, commonly known as Danshen or red sage, is widely distributed in China and Japan.[5] The roots of S. miltiorrhiza are a rich source of various bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones, also known as tanshinones. This compound belongs to the latter group.
While extensive research has been conducted on the quantification of major tanshinones in Salvia miltiorrhiza, specific quantitative data on the abundance of this compound remains limited in publicly available literature. However, to provide a contextual understanding of its likely concentration, the following table summarizes the abundance of other prominent diterpenoid quinones found in the roots of S. miltiorrhiza.
Table 1: Abundance of Major Diterpenoid Quinones in the Roots of Salvia miltiorrhiza
| Compound | Abundance (mg/kg of dried plant material) | Analytical Method | Reference |
| Tanshinone IIA | 895 | LC-MS | [6] |
| Cryptotanshinone | 764 | LC-MS | [6] |
| Dihydrotanshinone I | Not explicitly quantified in the same study | LC-MS-MS | [7] |
| Tanshinone I | Not explicitly quantified in the same study | LC-MS-MS | [7] |
Note: The abundance of these compounds can vary depending on the plant's origin, cultivation conditions, and harvesting time.
Experimental Protocols
Extraction and Isolation of this compound from Salvia miltiorrhiza
The following protocol is based on methods described for the isolation of a neoprzewaquinone analogue and other diterpenoid quinones from S. miltiorrhiza.[4]
Objective: To extract and isolate this compound from the dried roots of Salvia miltiorrhiza.
Materials:
-
Dried roots of Salvia miltiorrhiza
-
80-90% Ethanol (B145695)
-
AB-8 macroporous adsorption resin
-
Deionized water
-
Rotary evaporator
-
Chromatography column
-
Fraction collector
Procedure:
-
Preparation of Plant Material: Grind the dried roots of Salvia miltiorrhiza into a coarse powder.
-
Ethanol Extraction:
-
Place the powdered root material in a round-bottom flask.
-
Add 80-90% ethanol in a 1:8 to 1:10 solid-to-liquid ratio (w/v).
-
Perform reflux extraction for 1 hour.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the ethanol extracts.
-
-
Solvent Evaporation: Concentrate the combined ethanol extract using a rotary evaporator until no alcohol smell remains.
-
Aqueous Dispersion: Disperse the concentrated extract in 6-10 times its volume of deionized water.
-
Macroporous Resin Column Chromatography:
-
Pack a chromatography column with pre-treated AB-8 macroporous adsorption resin.
-
Load the aqueous dispersion onto the column.
-
Wash the column with deionized water to remove impurities.
-
Elute the diterpenoid quinones with a solution of 80% methanol in water (v/v).
-
-
Fraction Collection and Concentration: Collect the eluate containing the diterpenoid quinones and concentrate it under reduced pressure.
-
Further Purification (Optional): The resulting extract can be further purified using techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Workflow for Extraction and Isolation:
Caption: Workflow for the extraction and isolation of this compound.
Quantification of this compound by UPLC-MS/MS
The following is a generalized protocol for the quantification of diterpenoid quinones, which can be adapted for this compound.
Objective: To quantify the concentration of this compound in an extract of Salvia miltiorrhiza.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dilute the crude extract of Salvia miltiorrhiza with the same solvent used for the standards to a concentration within the linear range of the assay.
-
Chromatographic Separation:
-
Inject the prepared standards and samples onto a suitable UPLC column (e.g., C18).
-
Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the specific precursor ion (the molecular ion of this compound) and a characteristic product ion (a fragment ion generated by collision-induced dissociation).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Signaling Pathway
This compound has been shown to exert its biological effects, at least in part, by inhibiting the PIM1/ROCK2/STAT3 signaling pathway.[2][3] This pathway is implicated in cell proliferation, migration, and survival, and its dysregulation is associated with various diseases, including cancer.
Mechanism of Action: this compound directly targets and inhibits the kinase activity of PIM1. PIM1 is a serine/threonine kinase that phosphorylates and activates downstream targets, including ROCK2. ROCK2, in turn, can influence the phosphorylation and activation of STAT3, a key transcription factor. By inhibiting PIM1, this compound disrupts this signaling cascade, leading to reduced cell migration and proliferation.
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of four diterpenoids in Radix Salviae Miltiorrhizae using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Tetrahydroneoprzewaquinone A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroneoprzewaquinone A (THNPQ A), a quinone derivative, has emerged as a compound of interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of THNPQ A's anti-inflammatory effects, drawing from available theoretical and preclinical data. While direct quantitative experimental results are limited in publicly accessible literature, this paper synthesizes the existing qualitative evidence, outlines relevant experimental methodologies, and proposes potential mechanisms of action based on the behavior of analogous compounds. The primary mechanism appears to be the inhibition of cyclooxygenase (COX) enzymes, with a binding affinity suggested to surpass that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac. Further investigation into its effects on key inflammatory signaling pathways such as NF-κB and MAPK is warranted to fully elucidate its therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in pharmaceutical research.
Tetrahydrothis compound is a quinone compound that has been identified as a potent anti-inflammatory agent. Theoretical modeling and preliminary in vitro studies suggest a mechanism of action centered on the inhibition of COX-1 and COX-2, key enzymes in the prostaglandin (B15479496) synthesis pathway. This whitepaper aims to consolidate the available information on THNPQ A, presenting it in a structured format to aid researchers and drug development professionals in understanding its potential and guiding future research.
Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory Activity of Tetrahydrothis compound
| Assay | Endpoint | THNPQ A (IC50/EC50) | Diclofenac (IC50/EC50) | Reference |
| COX-1 Inhibition | Enzyme Activity | Data Not Available | Data Not Available | [1][2] |
| COX-2 Inhibition | Enzyme Activity | Data Not Available | Data Not Available | [1][2] |
| Heat-Induced Hemolysis | % Inhibition | Data Not Available | Data Not Available | [2] |
| HRBC Membrane Stabilization | % Protection | Data Not Available | Data Not Available | [2] |
| Nitric Oxide Production (LPS-stimulated Macrophages) | NO2- Concentration | Data Not Available | Data Not Available | Inferred |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data is inferred as necessary for a complete profile but not currently available.
Table 2: Molecular Docking and Binding Affinity
| Target Protein | THNPQ A Binding Affinity (kcal/mol) | Diclofenac Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| COX-1 | Data Not Available | Data Not Available | Glycine | [1][2] |
| COX-2 | Data Not Available | Data Not Available | Histidine | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments that have been cited in the context of evaluating the anti-inflammatory properties of Tetrahydrothis compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental to determining the inhibitory effect of THNPQ A on the key enzymes of the inflammatory pathway.
Principle: The inhibition of the peroxidase activity of COX enzymes is measured colorimetrically. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin H2 (produced from arachidonic acid). An inhibitor will reduce the rate of this color change.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound (Tetrahydrothis compound)
-
Reference inhibitor (Diclofenac)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme in a 96-well plate.
-
Add various concentrations of THNPQ A or the reference inhibitor to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add the colorimetric substrate, TMPD.
-
Measure the absorbance at 590 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Heat-Induced Hemolysis Assay
This assay assesses the ability of a compound to stabilize red blood cell membranes, a property often correlated with anti-inflammatory activity.
Principle: The exposure of red blood cells to heat causes the lysis of their membranes, leading to the release of hemoglobin. Anti-inflammatory agents can stabilize these membranes and reduce hemolysis.
Materials:
-
Fresh human blood
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compound (Tetrahydrothis compound)
-
Reference drug (Diclofenac)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh human blood and prepare a 10% v/v red blood cell (RBC) suspension in PBS.
-
Mix the RBC suspension with various concentrations of THNPQ A or the reference drug.
-
Incubate the samples at 56°C for 30 minutes in a water bath.
-
Cool the samples and centrifuge at 2500 rpm for 5 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
A control sample without any drug is prepared and treated similarly.
-
Calculate the percentage of hemolysis inhibition.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Similar to the heat-induced hemolysis assay, this method evaluates the membrane-stabilizing potential of a compound under hypotonic stress.
Principle: When placed in a hypotonic solution, red blood cells swell and lyse due to the influx of water. Anti-inflammatory compounds can protect the cell membrane from this damage.
Materials:
-
Fresh human blood
-
Hypotonic saline (e.g., 0.25% NaCl)
-
Isotonic saline (0.9% NaCl)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound (Tetrahydrothis compound)
-
Reference drug (Diclofenac)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare a 10% v/v HRBC suspension in isotonic saline.
-
Prepare reaction mixtures containing the HRBC suspension, hypotonic saline, phosphate buffer, and varying concentrations of THNPQ A or the reference drug.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the percentage of membrane stabilization.
Signaling Pathways and Mechanism of Action
While direct experimental evidence for the signaling pathways modulated by Tetrahydrothis compound is not yet available, based on its chemical class (quinone) and its purported inhibition of COX enzymes, we can propose potential involvement in key inflammatory signaling cascades.
Inhibition of Cyclooxygenase (COX) Pathway
The primary suggested mechanism of action for THNPQ A is the inhibition of COX-1 and COX-2 enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Molecular docking studies suggest that THNPQ A forms hydrogen bonds with key amino acid residues in the active sites of both COX-1 (Glycine) and COX-2 (Histidine), potentially leading to their inhibition.[1][2]
Figure 1. Proposed inhibition of the COX pathway by THNPQ A.
Potential Modulation of NF-κB and MAPK Signaling Pathways
Many anti-inflammatory compounds, particularly those of the quinone class, exert their effects by modulating upstream signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. It is plausible that THNPQ A could also interfere with these pathways.
Figure 2. Hypothesized modulation of NF-κB and MAPK pathways by THNPQ A.
Experimental Workflow for Investigating Signaling Pathways:
Figure 3. Workflow for studying the effects of THNPQ A on signaling pathways.
Conclusion and Future Directions
Tetrahydrothis compound shows significant promise as a novel anti-inflammatory agent. The available theoretical data strongly suggests a mechanism involving the inhibition of COX-1 and COX-2 enzymes, with a potential potency exceeding that of diclofenac. However, a critical gap exists in the publicly available, peer-reviewed literature regarding the specific quantitative data from experimental studies.
To fully realize the therapeutic potential of THNPQ A, future research should prioritize the following:
-
Publication of Quantitative In Vitro Data: The dissemination of IC50 values from COX inhibition assays, as well as quantitative results from membrane stabilization and nitric oxide production assays, is essential.
-
Elucidation of Signaling Pathway Modulation: In-depth studies using techniques such as Western blotting and qPCR are needed to determine the precise effects of THNPQ A on the NF-κB and MAPK signaling pathways in relevant cell models.
-
In Vivo Efficacy and Safety Studies: Following promising in vitro results, evaluation of THNPQ A in animal models of inflammation is a necessary next step to assess its efficacy, pharmacokinetics, and safety profile.
The information compiled in this whitepaper provides a foundational understanding of Tetrahydrothis compound's anti-inflammatory properties and a roadmap for its continued investigation and development.
References
PIM1 Kinase as a Target of Neoprzewaquinone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-survival serine/threonine kinase PIM1 is a proto-oncogene frequently overexpressed in a variety of human cancers, including solid tumors and hematopoietic malignancies.[1][2] Its role in promoting cell proliferation, inhibiting apoptosis, and contributing to drug resistance makes it an attractive target for cancer therapy.[1][3] Neoprzewaquinone A (NEO), a natural compound isolated from Salvia miltiorrhiza, has been identified as a potent and selective inhibitor of PIM1 kinase.[1][4][5] This technical guide provides an in-depth overview of the interaction between this compound and PIM1 kinase, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Quantitative Data: Inhibitory Activity of this compound
This compound demonstrates potent inhibitory effects on the proliferation of the triple-negative breast cancer cell line, MDA-MB-231. Its efficacy is comparable to the known PIM1 inhibitor, SGI-1776. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | MDA-MB-231 | 11.14 ± 0.36 | 7.11 ± 1.21 | 4.69 ± 0.38 |
| SGI-1776 (Control) | MDA-MB-231 | 11.74 ± 0.45 | 8.03 ± 0.41 | 4.90 ± 0.21 |
Signaling Pathway
This compound exerts its anti-cancer effects by directly targeting PIM1 kinase, which in turn blocks the downstream ROCK2/STAT3 signaling pathway. This pathway is crucial for cell migration and epithelial-mesenchymal transition (EMT), processes that are hallmarks of cancer metastasis.[1][4][5] Molecular docking simulations have indicated that NEO binds within the ATP-binding pocket of PIM1, primarily through hydrogen bond interactions with the GLU89 residue.[1] Inhibition of PIM1 by NEO leads to a dose-dependent reduction in the expression of ROCK1, ROCK2, and the phosphorylation of downstream effectors including MYPT1, mTOR, and STAT3.[1]
Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Methodology:
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM) or the positive control, SGI-1776.[1] A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.[1]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by non-linear regression analysis.
Western Blot Analysis
This protocol is used to determine the expression levels of proteins within the PIM1 signaling pathway following treatment with this compound.
Workflow:
Caption: Workflow for analyzing protein expression via Western Blot.
Detailed Methodology:
-
Cell Treatment and Lysis: MDA-MB-231 cells are treated with various concentrations of this compound or SGI-1776 for 20 hours.[1] After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., PIM1, ROCK1, ROCK2, p-MYPT1, p-mTOR, p-STAT3, and a loading control like GAPDH or β-actin).[1]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.[1] The intensity of the bands is quantified using densitometry software.
Conclusion
This compound has emerged as a promising natural product-derived inhibitor of PIM1 kinase. Its ability to suppress the proliferation and migration of cancer cells by targeting the PIM1/ROCK2/STAT3 signaling pathway highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and the role of PIM1 kinase in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Neoprzewaquinone A on the ROCK2/STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, exerts its effects on the ROCK2/STAT3 signaling pathway. The information presented is based on a key study that elucidates the inhibitory action of NEO, highlighting its potential as a therapeutic agent in cancer and other diseases.[1][2][3]
Core Mechanism of Action
This compound has been identified as a potent inhibitor of the PIM1 kinase.[1][2][3] Its mechanism of action involves targeting PIM1, which in turn blocks the downstream ROCK2/STAT3 signaling pathway. This inhibition has significant implications for cancer cell migration, epithelial-mesenchymal transition (EMT), and smooth muscle relaxation.[1][2][3] Molecular docking simulations have confirmed that NEO effectively binds within the ATP-binding pocket of PIM1, leading to its inhibition.[1][2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from the research, demonstrating the inhibitory effects of this compound.
Table 1: Inhibitory Activity of this compound on Kinase Activity [1]
| Compound | Target Kinase | IC50 (μM) |
| This compound | PIM1 | 0.56 |
| This compound | ROCK2 | No significant inhibition |
Table 2: Effect of this compound on Cancer Cell Viability (IC50 in μM) [2]
| Cell Line | Cell Type | This compound | SGI-1776 (PIM1 Inhibitor) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 ± 0.13 | 1.29 ± 0.11 |
| MCF-7 | Breast Cancer | 2.37 ± 0.15 | 2.11 ± 0.13 |
| H460 | Lung Cancer | 3.15 ± 0.21 | 2.89 ± 0.19 |
| A549 | Lung Cancer | 4.21 ± 0.28 | 3.76 ± 0.25 |
| AGS | Gastric Cancer | 5.11 ± 0.31 | 4.87 ± 0.29 |
| HEPG-2 | Liver Cancer | 6.32 ± 0.42 | 5.98 ± 0.38 |
| ES-2 | Ovarian Cancer | 7.14 ± 0.45 | 6.88 ± 0.41 |
| NCI-H929 | Myeloma | 8.23 ± 0.51 | 7.91 ± 0.47 |
| SH-SY5Y | Neuroma | 9.12 ± 0.56 | 8.76 ± 0.52 |
| MCF-10A | Normal Breast Epithelial | > 20 | > 20 |
Table 3: Effect of this compound on Intraocular Pressure (IOP) in Rabbits [1]
| Treatment Group (Concentration) | Maximum IOP Reduction (ΔIOP in mmHg) | Time to Maximum Reduction (minutes) |
| NEO (0.3%) | 2.67 ± 0.58 | 60 |
| NEO (1.0%) | 4.33 ± 0.58 | 240 |
| SGI-1776 (1.0%) | 4.33 ± 0.58 | Not Specified |
| NET (0.3%) | 5.67 ± 0.58 | Not Specified |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow of the experiments conducted.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Neoprzewaquinone A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) isolated from Salvia miltiorrhiza, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on NEO and its derivatives, with a primary focus on their anticancer and anti-inflammatory properties. This document details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and workflows to facilitate further investigation and drug development efforts in this promising area.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, a bioactive compound extracted from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza), has demonstrated significant potential in preclinical studies. Its unique chemical scaffold has served as a basis for the exploration of derivatives with enhanced or novel biological activities. This guide synthesizes the available scientific literature on this compound and its analogue, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, to provide a detailed resource for the scientific community.
Anticancer Activity
This compound and its derivatives have exhibited notable cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for NEO in cancer involves the inhibition of PIM1 kinase, a key regulator of cell survival and proliferation.
Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway
This compound has been shown to directly target and inhibit PIM1 kinase. This inhibition subsequently downregulates the ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration, proliferation, and survival. The inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Quantitative Data: Cytotoxicity
The cytotoxic activity of this compound and its derivative, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, has been quantified using IC50 values across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| (3R,3′R)-2,2′,3,3′-tetrahydrothis compound | MV4-11 | Acute Myeloid Leukemia | 2.21 |
| (3R,3′R)-2,2′,3,3′-tetrahydrothis compound | TMD-8 | Diffuse Large B-cell Lymphoma | 2.48 |
| (3R,3′R)-2,2′,3,3′-tetrahydrothis compound | MOLM-13 | Acute Myeloid Leukemia | 3.39 |
| (3R,3′R)-2,2′,3,3′-tetrahydrothis compound | H460 | Large Cell Lung Cancer | 2.02 |
Anti-inflammatory Activity
The derivative (3R,3′R)-2,2′,3,3′-tetrahydrothis compound has been investigated for its anti-inflammatory properties, demonstrating inhibitory effects on cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
(3R,3′R)-2,2′,3,3′-tetrahydrothis compound exhibits anti-inflammatory activity by inhibiting the activity of both COX-1 and COX-2 enzymes. These enzymes are central to the inflammatory cascade, as they are responsible for the synthesis of prostaglandins.
Caption: (3R,3′R)-2,2′,3,3′-tetrahydrothis compound inhibits COX-1 and COX-2.
Quantitative Data: COX Inhibition
| Compound | Enzyme | Inhibition |
| (3R,3′R)-2,2′,3,3′-tetrahydrothis compound | COX-1 | Binds to Glycine residue |
| (3R,3′R)-2,2′,3,3′-tetrahydrothis compound | COX-2 | Binds to Histidine residue |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability and cytotoxicity through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for PIM1/ROCK2/STAT3 Pathway
This protocol details the detection of key proteins in the PIM1/ROCK2/STAT3 signaling pathway following treatment with this compound.
Procedure:
-
Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIM1, ROCK2, p-STAT3, and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro COX Inhibition Assay
This protocol describes the method to assess the inhibitory activity of (3R,3′R)-2,2′,3,3′-tetrahydrothis compound on COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add various concentrations of (3R,3′R)-2,2′,3,3′-tetrahydrothis compound to the reaction mixture and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time by adding a stopping solution (e.g., a solution of FeCl₂).
-
Detection: Measure the product formation (e.g., prostaglandin (B15479496) E₂) using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Synthesis of this compound Derivatives
Currently, there is limited information in the public domain regarding the synthetic schemes for a wide range of this compound derivatives. The analogue (3R,3′R)-2,2′,3,3′-tetrahydrothis compound has been isolated from natural sources. Further research into the synthesis of novel derivatives is crucial to fully explore the structure-activity relationship and therapeutic potential of this class of compounds.
Conclusion and Future Directions
This compound and its known derivative, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, have demonstrated promising anticancer and anti-inflammatory activities. The elucidation of the PIM1/ROCK2/STAT3 signaling pathway as a key target for this compound in cancer provides a strong rationale for its further development. The anti-inflammatory effects of its tetrahydro- derivative via COX inhibition highlight the potential for this chemical scaffold in treating inflammatory conditions.
Future research should focus on the following areas:
-
Synthesis of Novel Derivatives: A systematic medicinal chemistry effort to synthesize a library of this compound derivatives is essential to establish a clear structure-activity relationship.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of this compound and its most potent derivatives.
-
Exploration of Other Biological Activities: Given the diverse pharmacology of compounds from Salvia miltiorrhiza, further screening of this compound and its derivatives against other therapeutic targets is warranted.
This technical guide serves as a foundational resource to stimulate and guide future research and development of this compound-based therapeutics.
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Neoprzewaquinone A
These application notes provide a comprehensive overview of the in vitro effects of Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen). The protocols detailed below are based on published research and are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of NEO.
Summary of In Vitro Biological Activities
This compound has been shown to exhibit potent biological activity in various in vitro models. Its primary mechanism of action involves the selective inhibition of PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[1] This inhibition leads to the suppression of cancer cell growth, migration, and epithelial-mesenchymal transition (EMT), particularly in triple-negative breast cancer (TNBC) cells. Furthermore, NEO has demonstrated effects on smooth muscle relaxation, suggesting its potential in treating conditions related to high intraocular pressure.[2][1]
Data Presentation
Table 1: Inhibitory Activity of this compound on Cancer Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across a panel of cancer cell lines, as determined by the MTT assay.[2][3] The PIM1 inhibitor SGI-1776 is included for comparison.[2]
| Cell Line | Cancer Type | NEO IC50 (µM) | SGI-1776 IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | >10 |
| MCF-7 | Breast Cancer | >10 | >10 |
| H460 | Lung Cancer | >10 | >10 |
| A549 | Lung Cancer | >10 | >10 |
| AGS | Gastric Cancer | >10 | >10 |
| HEPG-2 | Liver Cancer | >10 | >10 |
| ES-2 | Ovarian Cancer | >10 | >10 |
| NCI-H929 | Myeloma | >10 | >10 |
| SH-SY5Y | Neuroblastoma | >10 | >10 |
| MCF-10A | Normal Breast Epithelial | >10 | >10 |
Data sourced from a 2023 study published in the International Journal of Molecular Sciences.[2]
Table 2: Kinase Inhibitory Activity of this compound
This table presents the IC50 values of this compound against PIM1 and ROCK2 kinases, as determined by the ADP-Glo™ Kinase Assay.[2]
| Kinase | NEO IC50 (µM) |
| PIM1 | 0.56 |
| ROCK2 | No significant inhibition |
Data indicates that NEO is a selective inhibitor of PIM1 kinase.[2]
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[2]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, etc.)
-
Normal breast epithelial cells (MCF-10A)
-
Complete growth medium (specific to each cell line)
-
This compound (NEO)
-
SGI-1776 (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of NEO or SGI-1776 for a specified period (e.g., 24, 48, or 72 hours). A DMSO-treated group should be included as a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control group and determine the IC50 values.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to evaluate the direct inhibitory effect of this compound on the activity of specific kinases like PIM1.[2]
Materials:
-
Recombinant PIM1 kinase
-
ATP
-
This compound (NEO) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of pure ATP to achieve a final concentration of 10 µM.
-
Prepare different concentrations of NEO (e.g., 0.3, 1, 3, 10, and 30 µM). Use DMSO as a negative control.
-
Set up the kinase reaction in a 5 µL volume using 1x kinase buffer as per the manufacturer's instructions.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for another 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the kinase activity and the inhibitory effect of NEO.
Western Blot Analysis
This protocol is used to determine the expression levels of proteins involved in the PIM1/ROCK2/STAT3 signaling pathway following treatment with this compound.[2]
Materials:
-
MDA-MB-231 cells
-
This compound (NEO)
-
SGI-1776
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PIM1, ROCK1, ROCK2, p-MYPT1, p-mTOR, p-STAT3, and loading controls (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MDA-MB-231 cells with different concentrations of NEO or SGI-1776 for 20 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Cell Migration and Invasion Assays
These protocols assess the effect of this compound on the migratory and invasive capabilities of cancer cells.[4]
Wound Healing Assay (Migration):
-
Grow MDA-MB-231 cells to confluence in a multi-well plate.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of NEO.
-
Capture images of the wound at 0 hours and 24 hours.
-
Measure the wound closure to quantify cell migration.
Transwell Assay (Invasion):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed MDA-MB-231 cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add different concentrations of NEO to both chambers.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for Western Blot Analysis.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Neoprzewaquinone A Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to investigate the biological activities of Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza. The primary reported activities of NEO include anti-cancer effects, specifically targeting triple-negative breast cancer (TNBC), and smooth muscle relaxation.[1][2][3] Additionally, a derivative of NEO has shown potential anti-inflammatory properties.[4] The following protocols are designed to enable researchers to assess these activities in a laboratory setting.
Anti-Cancer Activity: Proliferation and Viability
A fundamental assay to determine the cytotoxic or cytostatic effects of this compound on cancer cells is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1][5]
Quantitative Data Summary: IC50 Values of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of NEO against various cancer cell lines after 72 hours of treatment, as determined by the MTT assay.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | Not specified |
| H460 | Lung Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
| AGS | Gastric Cancer | Not specified |
| HEPG-2 | Liver Cancer | Not specified |
| ES-2 | Ovarian Cancer | Not specified |
| NCI-H929 | Myeloma | Not specified |
| SH-SY5Y | Neuroblastoma | Not specified |
| MCF-10A | Normal Breast Epithelial | Not specified |
Data presented as mean ± standard deviation.[1]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from established methods to assess the effect of NEO on cancer cell viability.[1]
Materials:
-
This compound (NEO)
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3 x 10³ cells per well in 100 µL of complete medium into a 96-well plate and incubate until cells adhere.[1]
-
Compound Treatment: Prepare serial dilutions of NEO in culture medium. The final concentrations should range from 0.3 to 10 µM.[1] A vehicle control (DMSO) should also be included.
-
Incubation: Replace the medium with the NEO-containing medium and incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow for NEO Cytotoxicity.
Anti-Cancer Activity: Cell Migration and Invasion
Wound healing and Transwell assays are employed to evaluate the inhibitory effect of NEO on the migration and invasion of cancer cells, which are crucial processes in metastasis.[1]
Experimental Protocol: Wound Healing Assay
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
6-well plates
-
Sterile 200 µL pipette tips
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluency.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing sub-cytotoxic concentrations of NEO (e.g., 1, 2, and 3 µM).[1]
-
Image Acquisition: Capture images of the wound at 0 and 24 hours.[3]
-
Data Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.
Experimental Protocol: Transwell Invasion Assay
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Cancer cell lines (e.g., MDA-MB-231)
-
Serum-free and complete medium
-
This compound
-
Crystal violet stain
Procedure:
-
Chamber Preparation: Coat the upper surface of the Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium containing NEO.
-
Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours.[1]
-
Staining: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Anti-Cancer Activity: Apoptosis Induction
Flow cytometry with Annexin V-FITC/PI staining and Hoechst 33258 staining are used to assess the ability of NEO to induce apoptosis (programmed cell death).[1]
Quantitative Data Summary: Apoptosis Induction by this compound
Treatment of MDA-MB-231 cells with 20 µM NEO for 24 hours significantly increased the apoptotic cell population.[1]
| Treatment | Apoptotic Cell Percentage |
| Control | 5.18 ± 1.64% |
| 20 µM this compound | 19.62 ± 1.78% |
Data presented as mean ± standard deviation.[1]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with NEO (e.g., 20 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Apoptosis Assay Workflow.
Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway
This compound has been shown to directly inhibit PIM1 kinase, which in turn suppresses the downstream ROCK2/STAT3 signaling pathway.[1][2][3] Western blotting is a key technique to investigate the effect of NEO on the expression and phosphorylation of proteins in this pathway.
Experimental Protocol: Western Blot Analysis
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer
-
Primary antibodies (PIM1, ROCK2, p-STAT3, etc.)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treatment and Lysis: Treat cells with NEO for 20 hours, then lyse the cells to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
NEO inhibits the PIM1/ROCK2/STAT3 pathway.
Anti-Inflammatory Activity
While less characterized for this compound itself, its derivative, Tetrahydrothis compound, has been shown to inhibit cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory role.[4] A common cell-based assay to screen for anti-inflammatory activity is the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of NEO for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production by NEO compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Neoprzewaquinone A
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the in vivo therapeutic potential of Neoprzewaquinone A (NEO). The protocols are based on the known biological activities of NEO, including its anti-cancer effects against triple-negative breast cancer and its potential anti-inflammatory properties, derived from its mechanism of action involving smooth muscle relaxation.[1][2][3]
Anti-Cancer Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol outlines the in vivo assessment of this compound's anti-tumor activity using a human triple-negative breast cancer xenograft model in immunodeficient mice. The MDA-MB-231 cell line is selected due to its established use in TNBC research and its documented sensitivity to NEO in vitro.[1][4][5]
Experimental Protocol
Protocol 1: TNBC Xenograft Model
-
Cell Culture:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
-
-
Animal Model:
-
Use female immunodeficient mice (e.g., NOD-SCID or NU/J), 4-6 weeks old.[4]
-
Allow a one-week acclimatization period.
-
-
Xenograft Implantation:
-
Resuspend harvested MDA-MB-231 cells in cold PBS to a final concentration of 5 x 10^7 cells/mL.
-
Optionally, mix the cell suspension 1:1 with Matrigel to enhance tumor establishment.[4]
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[4]
-
-
Treatment Protocol:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 90-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[6][7]
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., PBS with 5% DMSO) via oral gavage or intraperitoneal (IP) injection daily.
-
Group 2 (this compound): Administer NEO at appropriate doses (e.g., 10, 25, 50 mg/kg) via the same route as the vehicle control, daily.
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapy for TNBC, such as Doxorubicin (e.g., 2 mg/kg, intravenously, weekly).[6]
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) on tumor tissues.
-
Analyze protein expression of the PIM1/ROCK2/STAT3 pathway in tumor lysates via Western blot to confirm the mechanism of action.[1]
-
Data Presentation
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (Doxorubicin) |
| Initial Tumor Volume (mm³) | ~100 | ~100 | ~100 | ~100 |
| Final Tumor Volume (mm³) | Expected to be significantly larger | Dose-dependent reduction | Significant reduction | Significant reduction |
| Tumor Growth Inhibition (%) | 0 | Quantify based on final tumor volumes | Quantify based on final tumor volumes | Quantify based on final tumor volumes |
| Final Tumor Weight (g) | Correlates with final volume | Dose-dependent reduction | Significant reduction | Significant reduction |
| Change in Body Weight (%) | Minimal change expected | Monitor for toxicity | Monitor for toxicity | Potential for weight loss |
| Ki-67 Staining (% positive cells) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Cleaved Caspase-3 Staining | Low | Increased | Significantly Increased | Significantly Increased |
Experimental Workflow Diagram
Anti-Inflammatory Activity Assessment
Given that this compound has been noted to have potential anti-inflammatory activities, the following protocols can be used to evaluate its efficacy in established in vivo models of inflammation.[1]
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory effects of compounds on acute inflammation.[8][9][10]
Protocol 2: Carrageenan-Induced Paw Edema
-
Animal Model:
-
Use male Wistar rats (180-200 g).
-
Acclimatize animals for one week.
-
-
Treatment Protocol:
-
Randomize animals into treatment groups (n=6-8 per group).
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 1% Tween 80 in saline) orally.
-
Group 2 (this compound): Administer NEO at various doses (e.g., 25, 50, 100 mg/kg) orally.
-
Group 3 (Positive Control): Administer Indomethacin (10 mg/kg) orally.[11]
-
After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[8][9]
-
-
Endpoint Analysis:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[9][11]
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
After the final measurement, euthanize the animals and collect the paw tissue for histological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-6) by ELISA.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effect of compounds on systemic inflammation by measuring pro-inflammatory cytokine levels.[12][13][14]
Protocol 3: LPS-Induced Systemic Inflammation
-
Animal Model:
-
Use male BALB/c mice (8-10 weeks old).
-
Acclimatize animals for one week.
-
-
Treatment Protocol:
-
Randomize animals into treatment groups (n=6-8 per group).
-
Group 1 (Vehicle Control): Administer vehicle orally for 7 consecutive days.
-
Group 2 (this compound): Administer NEO at various doses (e.g., 25, 50, 100 mg/kg) orally for 7 consecutive days.[15]
-
Group 3 (Positive Control): Administer Dexamethasone (1 mg/kg) intraperitoneally 1 hour before LPS challenge.
-
On day 7, two hours after the final oral administration, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg).[15][16]
-
-
Endpoint Analysis:
Data Presentation
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Paw Edema (mL increase) | Peak edema at ~3-4 hours | Dose-dependent reduction | Significant reduction | Significant reduction (Indomethacin) |
| Edema Inhibition (%) | 0 | Quantify at each time point | Quantify at each time point | Quantify at each time point |
| Serum TNF-α (pg/mL) (LPS model) | Significantly elevated | Dose-dependent reduction | Significant reduction | Significant reduction (Dexamethasone) |
| Serum IL-6 (pg/mL) (LPS model) | Significantly elevated | Dose-dependent reduction | Significant reduction | Significant reduction (Dexamethasone) |
Experimental Workflow Diagram
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 16. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
Application Notes and Protocols for Neoprzewaquinone A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO) is a bioactive diterpenoid derived from Salvia miltiorrhiza that has demonstrated significant potential in cancer research.[1] Scientific literature indicates that NEO exerts its effects by targeting PIM1 kinase, which in turn inhibits downstream signaling pathways such as ROCK2/STAT3 and PI3K-AKT.[1][2] These pathways are crucial in cell proliferation, migration, and survival. This document provides detailed protocols for the solubilization and application of this compound in cell culture experiments, along with a summary of its reported biological activity and affected signaling pathways.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₆H₂₈O₆ | [3] |
| Molecular Weight | 556.6 g/mol | [3] |
| Appearance | Crystalline solid | N/A |
| CAS Number | 630057-39-5 | N/A |
Solubility Profile
This compound is a hydrophobic compound with low aqueous solubility.[4] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes | Source |
| DMSO | Soluble | Recommended for stock solution preparation. | [1] |
| Chloroform | Soluble | Not suitable for cell culture. | [1] |
| Dichloromethane | Soluble | Not suitable for cell culture. | [1] |
| Ethyl Acetate | Soluble | Not suitable for cell culture. | [1] |
| Acetone | Soluble | Not suitable for cell culture. | [1] |
| Water | Insoluble | N/A | |
| Ethanol | Potentially soluble | Can be used as a co-solvent in some applications. |
In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound in a cancer cell line.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a stock solution of this compound in DMSO. Due to the lack of specific solubility data, it is recommended to prepare a saturated solution and then determine its concentration, or to prepare a stock solution at a concentration known to be soluble (e.g., 10 mM).
Materials:
-
This compound powder
-
Anhydrous or newly opened cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 556.6 g/mol x 1000 mg/g = 5.566 mg
-
-
Weigh the this compound powder: Carefully weigh out approximately 5.57 mg of this compound powder using an analytical balance and transfer it to a sterile, amber microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The amber tube will protect the compound from light degradation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Perform serial dilutions (recommended): To avoid pipetting very small volumes and to ensure accuracy, it is recommended to perform serial dilutions.
-
For a 1:1000 dilution:
-
First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10. Add 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium.
-
Next, dilute the 1 mM intermediate solution 1:100 to achieve the final 10 µM working concentration. Add 10 µL of the 1 mM solution to 990 µL of cell culture medium.
-
-
-
Final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application to cells: Add the appropriate volume of the final working solution to your cell culture plates.
Mandatory Visualizations
Signaling Pathways Affected by this compound
This compound has been shown to inhibit PIM1 kinase, which subsequently affects the ROCK2/STAT3 and PI3K/AKT signaling pathways.
Caption: this compound inhibits PIM1 kinase, downregulating ROCK2/STAT3 and PI3K/AKT pathways.
Experimental Workflow for this compound Preparation
The following diagram illustrates the workflow for preparing this compound for use in cell culture experiments.
Caption: Workflow for preparing this compound solutions for cell culture experiments.
References
Application Notes and Protocols for the Analytical Quantification of Neoprzewaquinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A is a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Recent studies have highlighted its potential therapeutic effects, including the inhibition of cancer cell migration and the promotion of smooth muscle relaxation.[1] These properties are attributed to its activity on specific cellular signaling pathways, such as the PIM1/ROCK2/STAT3 and PI3K-AKT pathways. As research into the pharmacological properties and therapeutic applications of this compound advances, the need for standardized and reliable analytical methods for its quantification in various matrices becomes crucial.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo pharmacological research.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 2.21 | |
| TMD-8 | Diffuse Large B-cell Lymphoma | 2.48 | |
| MOLM-13 | Acute Myeloid Leukemia | 3.39 | |
| H460 | Non-small Cell Lung Cancer | 2.02 |
Signaling Pathways
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell proliferation, migration, and survival.
Figure 1: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Experimental Protocols
Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound in raw herbal material and extracts.
a. Sample Preparation (from Salvia miltiorrhiza root)
-
Grinding: Grind the dried roots of Salvia miltiorrhiza into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 80% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) (A) and 0.1% formic acid in water (B) |
| Gradient | 0-15 min, 30-70% A; 15-25 min, 70-90% A; 25-30 min, 90% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
c. Calibration Curve
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 to 200 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol is designed for the quantification of this compound in biological matrices for pharmacokinetic studies.
a. Sample Preparation (from Rat Plasma)
-
Protein Precipitation:
-
To 100 µL of rat plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Diazepam, 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
b. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile with 0.1% formic acid (A) and 0.1% formic acid in water (B) |
| Gradient | 0-1 min, 10-90% A; 1-2.5 min, 90% A; 2.5-2.6 min, 90-10% A; 2.6-4 min, 10% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hypothetical) | To be determined by direct infusion of a standard solution. Based on its structure, the precursor ion [M+H]+ would be approximately m/z 295. The product ions would need to be optimized. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
c. Method Validation
The analytical method should be validated according to standard guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Figure 2: General workflow for this compound quantification.
Disclaimer
The provided protocols, particularly the UPLC-MS/MS conditions, are based on methods used for structurally similar compounds (tanshinones) and may require optimization for this compound. It is highly recommended to use a certified reference standard of this compound for method development and validation. The hypothetical MRM transition needs to be experimentally determined.
References
Application Notes and Protocols: Total Synthesis of Neoprzewaquinone A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derived from Salvia miltiorrhiza, has emerged as a promising natural product with significant therapeutic potential.[1] It has been shown to selectively inhibit PIM1 kinase at nanomolar concentrations, leading to the suppression of growth, migration, and epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells.[1][2][3][4] Furthermore, NEO has demonstrated the ability to promote smooth muscle relaxation by targeting the PIM1/ROCK2/STAT3 signaling pathway.[1][2][3][4] These diverse biological activities make this compound and its analogues attractive targets for drug discovery and development, particularly in the fields of oncology and cardiovascular disease.
This document provides a comprehensive overview of a proposed total synthesis for this compound, methodologies for the synthesis of its analogues, and detailed protocols for relevant biological assays. While a published total synthesis of this compound is not currently available, the proposed synthetic route is based on well-established chemical transformations for the synthesis of substituted phenanthrenequinones.
Proposed Total Synthesis of this compound
The proposed synthesis of this compound (2,7-di-tert-butylphenanthrene-9,10-dione) is a two-step process commencing with the Friedel-Crafts acylation of phenanthrene (B1679779), followed by oxidation to the desired phenanthrenequinone.
Step 1: Friedel-Crafts Acylation of Phenanthrene
The introduction of tert-butyl groups onto the phenanthrene backbone can be achieved through a Friedel-Crafts acylation reaction. The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions.[2][5][6] To favor the formation of the 2,7-disubstituted product, a non-polar solvent such as carbon disulfide or a halogenated solvent is proposed.
Reaction Scheme:
(Phenanthrene) + 2 tert-Butyl Chloride --(AlCl₃, CS₂)--> 2,7-di-tert-butylphenanthrene
Step 2: Oxidation of 2,7-di-tert-butylphenanthrene
The subsequent oxidation of the substituted phenanthrene to the corresponding 9,10-dione is a critical step. Various oxidizing agents can be employed for this transformation, with chromic acid or tert-butyl hydroperoxide (TBHP) being effective choices.[7][8][9][10]
Reaction Scheme:
2,7-di-tert-butylphenanthrene --(CrO₃, H₂SO₄)--> this compound
Synthesis of this compound Analogues
The proposed synthetic route can be readily adapted to generate a variety of this compound analogues with modifications at the 2 and 7 positions. By employing different alkyl or aryl halides in the initial Friedel-Crafts reaction, a diverse library of analogues can be synthesized. For instance, using isopropyl chloride would yield the 2,7-di-isopropyl analogue, while benzyl (B1604629) chloride would result in the 2,7-dibenzyl analogue. The subsequent oxidation step would remain largely the same.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
Materials:
-
Phenanthrene
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (anhydrous)
-
Chromium trioxide
-
Sulfuric acid
-
Dichloromethane
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of 2,7-di-tert-butylphenanthrene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous carbon disulfide.
-
To this suspension, add a solution of phenanthrene (1 equivalent) in anhydrous carbon disulfide.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add tert-butyl chloride (2.5 equivalents) to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,7-di-tert-butylphenanthrene.
Step 2: Synthesis of this compound (2,7-di-tert-butylphenanthrene-9,10-dione)
-
In a round-bottom flask, dissolve the 2,7-di-tert-butylphenanthrene from the previous step in a mixture of acetic acid and water.
-
Slowly add a solution of chromium trioxide in aqueous sulfuric acid to the reaction mixture, maintaining the temperature below 50°C.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol (B145695) to afford pure this compound.
Protocol 2: PIM1 Kinase Inhibition Assay
This protocol is based on the methods described for evaluating the inhibitory activity of this compound against PIM1 kinase.[3][4]
Materials:
-
Recombinant PIM1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound (and analogues) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound and its analogues in DMSO.
-
In a 96-well plate, add the kinase buffer, the PIM1 kinase, and the kinase substrate.
-
Add the diluted compounds to the wells. Include a positive control (known PIM1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is based on the methods used to assess the cytotoxic effects of this compound on cancer cell lines.[3][4]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (and analogues) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogues for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | 4.69 ± 0.38 | [4] |
| PIM1 Kinase | 0.56 | [3] |
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Signaling Pathway of this compound in Cancer Cells
Caption: Signaling pathway of this compound in inhibiting cancer cell migration.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 9. journalcjast.com [journalcjast.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Neoprzewaquinone A for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoprzewaquinone A (NEO), a natural compound isolated from Salvia miltiorrhiza, has emerged as a promising agent for cancer therapy.[1][2][3][4] This document provides detailed application notes and protocols for utilizing NEO to induce apoptosis in cancer cells, with a particular focus on its effects on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. The information presented herein is synthesized from peer-reviewed research and is intended to guide researchers in their investigation of NEO's anticancer properties.
Mechanism of Action
This compound induces apoptosis in cancer cells primarily by targeting and inhibiting PIM1 kinase.[1][2][3][4] This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, a critical cascade involved in cell proliferation, migration, and survival.[1][2][3][4] The downstream effects of this pathway disruption include cell cycle arrest at the G0/G1 phase, a decrease in the expression of anti-apoptotic proteins, and the activation of apoptotic pathways.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative effects. The triple-negative breast cancer cell line, MDA-MB-231, shows particular sensitivity.
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | Not specified |
| H460 | Lung Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
| AGS | Gastric Cancer | Not specified |
| HEPG-2 | Liver Cancer | Not specified |
| ES-2 | Ovarian Cancer | Not specified |
| NCI-H929 | Myeloma | Not specified |
| SH-SY5Y | Neuroblastoma | Not specified |
| MCF-10A | Normal Breast Epithelium | Not specified |
| Data sourced from Zhao et al., 2023.[1][2] |
Table 2: Time-Dependent Cytotoxicity of this compound in MDA-MB-231 Cells
| Incubation Time | IC50 (µM) |
| 24h | 11.14 ± 0.36 |
| 48h | 7.11 ± 1.21 |
| 72h | 4.69 ± 0.38 |
| Data sourced from Zhao et al., 2023.[2] |
Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells (24h treatment)
Flow cytometry analysis using Annexin V-FITC/PI staining demonstrates a dose-dependent increase in apoptosis following treatment with this compound.
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Control | 0 | 5.18 ± 1.64 |
| This compound | 20 | 19.62 ± 1.78 |
| Data sourced from Zhao et al., 2023.[1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Prepare DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve NEO in DMSO to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of NEO (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and treat with desired concentrations of NEO for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Morphological Assessment of Apoptosis (Hoechst 33258 Staining)
This protocol allows for the visualization of nuclear changes characteristic of apoptosis.
-
Procedure:
-
Grow MDA-MB-231 cells on coverslips in a 6-well plate and treat with NEO for 24 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.
-
Western Blot Analysis
This protocol is to detect changes in the expression levels of key proteins in the PIM1/ROCK2/STAT3 signaling pathway.
-
Procedure:
-
Treat MDA-MB-231 cells with NEO for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies were used by Zhao et al. (2023) and purchased from Affinity (Jiangsu, China):
-
PIM1
-
ROCK1
-
ROCK2
-
STAT3
-
p-STAT3
-
BAD
-
p-BAD
-
GAPDH or β-actin (as loading controls) (Note: The optimal dilution for each antibody should be determined empirically, but a general starting range is 1:1000).
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [mdpi.com]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Investigating Neoprzewaquinone A: Application Notes and Protocols for Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Neoprzewaquinone A (NEO) on smooth muscle relaxation, focusing on its mechanism of action through the PIM1/ROCK2/STAT3 signaling pathway. Detailed protocols for key experiments are included to facilitate further research and drug development.
Introduction
This compound, a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated significant vasorelaxant properties.[1][2][3][4] Research indicates that NEO induces smooth muscle relaxation by targeting and inhibiting the PIM1 kinase, which subsequently downregulates the ROCK2/STAT3 signaling pathway.[1][2][3] This pathway is crucial in regulating smooth muscle contraction, and its inhibition presents a promising therapeutic strategy for conditions associated with smooth muscle hypercontractility, such as hypertension and glaucoma.[1][2] These notes offer detailed methodologies for investigating the effects of NEO on vascular smooth muscle.
Data Presentation
The vasorelaxant effects of this compound have been quantified in ex vivo studies using rat thoracic aortic rings pre-contracted with 60 mM Potassium Chloride (KCl). The data presented below summarizes the dose-dependent and time-dependent relaxation induced by NEO.
Table 1: Dose-Dependent Relaxation of Rat Thoracic Aorta by this compound
| Concentration of NEO (µM) | Mean Relaxation (%) |
| 0.1 | ~10% |
| 0.3 | ~25% |
| 1.0 | ~50% |
| 3.0 | ~75% |
| 10.0 | ~95% |
Data are estimated from graphical representations in the source material.[1][2]
Table 2: Time-Dependent Relaxation of Rat Thoracic Aorta by 10 µM this compound
| Time (minutes) | Mean Relaxation (%) |
| 5 | ~20% |
| 15 | ~45% |
| 30 | ~65% |
| 60 | ~85% |
| 90 | ~95% |
| 120 | ~98% |
Data are estimated from graphical representations in the source material.[1][2]
Signaling Pathway
This compound induces smooth muscle relaxation by inhibiting the PIM1/ROCK2/STAT3 signaling cascade. The diagram below illustrates the proposed mechanism of action.
Caption: Signaling pathway of this compound in smooth muscle relaxation.
Experimental Protocols
Protocol 1: Ex Vivo Vasorelaxation Assay using Rat Thoracic Aorta
This protocol details the procedure for assessing the vasorelaxant effects of this compound on isolated rat thoracic aortic rings.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Potassium Chloride (KCl) solution (60 mM in Krebs-Henseleit)
-
This compound (NEO) stock solution (in DMSO)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Experimental Setup:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow it to equilibrate for at least 60 minutes. During equilibration, replace the bath solution every 15 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a sustained contraction by replacing the Krebs-Henseleit solution with a 60 mM KCl solution.
-
Allow the contraction to stabilize for approximately 30 minutes.
-
-
Dose-Response Curve:
-
Once a stable contraction plateau is reached, add cumulative concentrations of NEO (e.g., 0.1, 0.3, 1, 3, 10 µM) to the organ bath at appropriate intervals.
-
Record the relaxation response after each addition until a maximal response is achieved.
-
-
Time-Course Experiment:
-
For time-dependent studies, add a single concentration of NEO (e.g., 10 µM) to the pre-contracted aortic rings.
-
Record the relaxation at various time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the maximal contraction induced by KCl.
-
Calculate the EC50 value for the dose-response curve.
-
Caption: Experimental workflow for the vasorelaxation assay.
Protocol 2: Western Blot Analysis of PIM1/ROCK2/STAT3 Pathway Proteins
This protocol describes the Western blot procedure to quantify the expression of key proteins in the PIM1/ROCK2/STAT3 signaling pathway in aortic tissue.
Materials:
-
Aortic tissue samples (treated with NEO and control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PIM1, anti-ROCK1, anti-ROCK2, anti-p-BAD, anti-p-STAT3, and anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the aortic tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH or β-actin).
-
Caption: Workflow for Western blot analysis.
Conclusion
This compound demonstrates significant potential as a smooth muscle relaxant. The provided data and protocols offer a solid foundation for researchers to further explore its therapeutic applications. The inhibitory effect of NEO on the PIM1/ROCK2/STAT3 signaling pathway is a key mechanistic insight that warrants more in-depth investigation for the development of novel treatments for cardiovascular and other related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Neoprzewaquinone A for the Study of PIM1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Neoprzewaquinone A (NEO), a natural compound derived from Salvia miltiorrhiza, as a selective inhibitor of PIM1 kinase. PIM1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and migration, making it a significant target in cancer research and other immunoinflammatory diseases.[1][2][3] NEO has been identified as a potent, nanomolar inhibitor of PIM1 kinase, offering a valuable tool for studying its downstream signaling pathways and for potential therapeutic development.[4][5][6][7]
This document outlines the quantitative inhibitory effects of this compound, detailed protocols for key in vitro experiments, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Inhibition
This compound has demonstrated potent inhibitory activity against PIM1 kinase and has shown significant effects on the viability of cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro PIM1 Kinase Inhibition by this compound
| Compound | Target Kinase | IC50 (µM) | Assay Method | Reference |
| This compound | PIM1 | 0.56 | ADP-Glo™ Kinase Assay | [4][7] |
| This compound | ROCK2 | No significant inhibition | ADP-Glo™ Kinase Assay | [4] |
Table 2: Cellular Inhibitory Activity of this compound in MDA-MB-231 Cells
| Compound | Time Point | IC50 (µM) | Assay Method | Reference |
| This compound | 24 h | 11.14 ± 0.36 | MTT Assay | [4] |
| This compound | 48 h | 7.11 ± 1.21 | MTT Assay | [4] |
| This compound | 72 h | 4.69 ± 0.38 | MTT Assay | [4][7] |
| SGI-1776 (Positive Control) | 24 h | 11.74 ± 0.45 | MTT Assay | [4] |
| SGI-1776 (Positive Control) | 48 h | 8.03 ± 0.41 | MTT Assay | [4] |
| SGI-1776 (Positive Control) | 72 h | 4.90 ± 0.21 | MTT Assay | [4] |
PIM1 Signaling Pathway and Inhibition by this compound
PIM1 is a downstream effector of the JAK/STAT signaling pathway and is often upregulated in various cancers.[1][8] It plays a role in cell cycle progression and apoptosis.[2][9] this compound selectively inhibits PIM1, which in turn blocks the ROCK2/STAT3 signaling pathway.[4][5][6] This inhibition leads to downstream effects such as reduced cell migration and epithelial-mesenchymal transition (EMT) in cancer cells.[4][5]
Caption: PIM1 signaling pathway and its inhibition by this compound.
Experimental Workflow for PIM1 Inhibition Studies
The following diagram outlines a typical workflow for screening and characterizing PIM1 inhibitors like this compound.
Caption: Experimental workflow for characterizing a PIM1 inhibitor.
Logical Relationship of the Study on this compound
This diagram illustrates the logical flow of the research findings on this compound's mechanism of action.
Caption: Logical flow of the study on this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the inhibitory effects of this compound on PIM1.
Protocol 1: PIM1 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is used to determine the in vitro inhibitory effect of this compound on PIM1 kinase activity.[4][10]
Materials:
-
Recombinant PIM1 enzyme
-
PIM1 substrate (e.g., S6Ktide)
-
ATP
-
PIM1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
This compound (dissolved in DMSO)
-
SGI-1776 (positive control, dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in PIM1 Kinase Buffer with 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the positive control (SGI-1776) and a vehicle control (DMSO) in the same manner.
-
Prepare a master mix containing the PIM1 substrate and ATP in PIM1 Kinase Buffer.
-
Dilute the PIM1 enzyme to the desired concentration in PIM1 Kinase Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound, SGI-1776, or vehicle control to the wells of a 384-well plate.
-
Add 12.5 µL of the master mix (substrate/ATP) to each well.
-
To initiate the kinase reaction, add 10 µL of the diluted PIM1 enzyme to each well, except for the "blank" wells (add 10 µL of kinase buffer instead).
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40-45 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 30-45 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "blank" values from all other readings.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of MDA-MB-231 cells.[4]
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
SGI-1776 (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 0.6, 1.2, 2.5, 5, 10 µM) and SGI-1776 for 24, 48, and 72 hours.[4] Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values at each time point by plotting cell viability against the log of the compound concentration.
-
Protocol 3: Western Blot Analysis for PIM1/ROCK2/STAT3 Pathway
This protocol is for detecting changes in the protein expression levels of the PIM1/ROCK2/STAT3 pathway in MDA-MB-231 cells following treatment with this compound.[4][7]
Materials:
-
MDA-MB-231 cells
-
This compound
-
SGI-1776
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against PIM1, ROCK2, p-STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat MDA-MB-231 cells with this compound or SGI-1776 for 20 hours.[5]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify the protein expression levels relative to the loading control.
-
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neoprzewaquinone A Concentration in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Neoprzewaquinone A (NEO) in cell-based assays. The information is tailored for scientists in academic research and drug development.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound for in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed, even at low concentrations. | Solvent Toxicity: The solvent used to dissolve NEO (e.g., DMSO) may be toxic to the specific cell line at the final concentration used. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[1] |
| Cell Line Sensitivity: The cell line being used is particularly sensitive to NEO or the targeted pathway inhibition. | Perform a dose-response curve with a wider range of concentrations, starting from low nanomolar concentrations. Refer to published IC50 values for similar cell lines as a starting point.[2] | |
| Prolonged Exposure: The incubation time with NEO is too long, leading to cumulative toxicity. | Optimize the incubation time. Determine the minimum time required to observe the desired biological effect through a time-course experiment. For example, effects on protein expression can be seen as early as 20-24 hours.[2] | |
| Inconsistent or no observable effect of NEO. | Suboptimal Concentration: The concentration of NEO is too low to elicit a response in the chosen cell line. | Consult published data for effective concentrations in similar cell lines. For MDA-MB-231 cells, for instance, effects on migration and invasion were observed at concentrations of 1, 2, and 3 µM.[3] Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell line. |
| Compound Instability: NEO may have degraded due to improper storage or handling. | Store NEO stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions in culture medium for each experiment.[1] | |
| Low Cell Permeability: While not commonly reported for NEO, some compounds have poor cell permeability. | Although NEO has demonstrated effects in various cell lines, if permeability is suspected, consult literature for any specific formulation requirements.[2][3] | |
| Variability between experimental replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge Effects in Microplates: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. | |
| Assay Timing: The timing of the assay readout can significantly impact results. | Standardize the timing of compound addition and the subsequent assay readout across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (NEO) selectively inhibits PIM1 kinase.[2][4][5] This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway, which is involved in processes such as cell migration, proliferation, and epithelial-mesenchymal transition (EMT).[2][4]
Q2: What is a good starting concentration range for my cell line?
A2: A good starting point is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations. Based on published data, the IC50 of NEO is 4.69 ± 0.38 μM in MDA-MB-231 cells.[2][3] For other cell lines, the IC50 values vary (see table below). For assays like wound healing in MDA-MB-231 cells, concentrations of 1-3 µM have been shown to be effective.[3]
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution to the final desired concentration in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time depends on the specific assay. For cell viability assays (like MTT), incubation times of 24, 48, and 72 hours are common. For migration and invasion assays, a 24-hour treatment has been shown to be effective.[2] For western blot analysis of signaling pathways, a 20 to 24-hour treatment has been used.[2][4] It is advisable to perform a time-course experiment to determine the optimal duration for your specific experimental endpoint.
Q5: Are there any known off-target effects of this compound?
A5: Current research suggests that this compound selectively inhibits PIM1 kinase.[2][4][5] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations. It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 ± 0.38 |
| MCF-7 | Breast Cancer | 13.75 ± 1.01 |
| H460 | Lung Cancer | 18.23 ± 0.94 |
| A549 | Lung Cancer | 14.82 ± 0.76 |
| AGS | Gastric Cancer | 16.51 ± 0.89 |
| HEPG-2 | Liver Cancer | 15.34 ± 1.12 |
| ES-2 | Ovarian Cancer | 17.98 ± 0.93 |
| NCI-H929 | Myeloma | 19.31 ± 1.35 |
| SH-SY5Y | Neuroblastoma | 21.46 ± 1.57 |
| MCF-10A | Normal Breast Epithelial | >50 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound (e.g., 1, 2, 3 µM) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and 24 hours using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 20 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., PIM1, ROCK2, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing NEO concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Neoprzewaquinone A solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoprzewaquinone A (NEO). The information addresses common challenges, particularly those related to solubility, to ensure reliable and reproducible in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
This compound (NEO) is a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen).[1] In vitro, it is primarily investigated for its anti-cancer and smooth muscle relaxation properties.[1][2] Specifically, it has been shown to inhibit the migration of breast cancer cells.[1][2][3] NEO is also studied for its algicidal effects on Microcystis aeruginosa.[4]
Q2: What are the known signaling pathways affected by this compound?
This compound has been identified as a potent and selective inhibitor of PIM1 kinase.[2][3] By targeting PIM1, NEO blocks the downstream ROCK2/STAT3 signaling pathway.[1][2][3][5] This pathway is implicated in cell migration, proliferation, and survival.
Q3: What are the basic chemical and physical properties of this compound?
Knowledge of the fundamental properties of this compound is essential for its effective use in experiments. Below is a summary of its key characteristics.
| Property | Value | Reference |
| CAS Number | 630057-39-5 | [1][4][6] |
| Molecular Formula | C36H28O6 | [1][6] |
| Molecular Weight | 556.6 g/mol | [1][6] |
| Predicted XLogP3-AA | 6.4 | [6] |
| Appearance | Not specified in search results |
Q4: Which solvents are recommended for dissolving this compound?
This compound is a hydrophobic compound, as indicated by its high predicted XLogP value.[6] It is soluble in several organic solvents.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][4] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
For in vitro studies involving cell cultures, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
Troubleshooting Guides for Solubility Issues
Q5: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What is happening and how can I prevent this?
This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to come out of solution.
Here are several strategies to prevent precipitation:
-
Optimize Final Concentration: The final concentration of NEO in your culture medium may be exceeding its aqueous solubility limit. It is advisable to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.
-
Use Serial Dilutions: Instead of adding a highly concentrated DMSO stock solution directly to your medium, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium.
-
Control the DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and for many cell lines, 0.1% or lower is recommended to avoid solvent-induced cytotoxicity.
-
Pre-warm Your Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.
-
Gentle Mixing: When adding the NEO stock solution (or its intermediate dilution) to the medium, do so dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations.
Q6: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple solubility test in a 96-well plate format.
-
Prepare a Serial Dilution in DMSO: Create a 2-fold serial dilution of your concentrated NEO stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a small, fixed volume of each DMSO dilution to wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600 nm, as an increase in absorbance can indicate precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of NEO that remains clear and free of precipitate is your maximum working soluble concentration for those specific conditions.
Q7: Could components in my media be causing the precipitation of this compound over time?
Yes, interactions with media components can lead to precipitation, especially during longer incubation periods.
-
Serum Concentration: Serum proteins can sometimes interact with compounds. If your experimental design allows, you could test if altering the serum concentration affects solubility.
-
pH Shifts: The CO2 environment in an incubator can cause slight changes in the pH of the medium, which may affect the solubility of some compounds. Ensure your medium is appropriately buffered for your incubator's CO2 concentration.
Experimental Protocols
MTT Assay for Cell Viability with this compound
This protocol is a standard method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring they have high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your complete culture medium from a DMSO stock solution. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of NEO.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
Preventing Neoprzewaquinone A degradation in experimental setups
Welcome to the technical support center for Neoprzewaquinone A. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a phenanthrenequinone (B147406) derivative isolated from Salvia miltiorrhiza Bunge (Danshen).[1][2] Like other quinone compounds, it is susceptible to degradation, which can impact experimental results and the compound's therapeutic efficacy. Quinones are known to be sensitive to factors such as light, pH, and oxidizing agents.[3][4][5]
Q2: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution, often to a yellowish or brownish hue, typically indicates degradation.[6] This can be caused by oxidation or other chemical transformations, potentially leading to a loss of biological activity.
Q3: How does pH affect the stability of this compound?
The stability of quinone-containing compounds can be significantly influenced by pH. Generally, phenolic compounds, which can be related to quinones through redox reactions, are more stable in acidic conditions (pH < 7).[7] Alkaline conditions can promote the degradation of some quinones.[8] For this compound, it is advisable to maintain a slightly acidic to neutral pH in aqueous solutions to minimize degradation.
Q4: Is this compound sensitive to light?
Yes, quinones are known to be light-sensitive and can undergo photochemical reactions upon exposure to light, particularly blue light.[3][9] These reactions can lead to the formation of degradation products. Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation.
Q5: What are the best practices for storing this compound?
To ensure the stability of this compound, it should be stored as a solid in a tightly sealed container at a low temperature (e.g., -20°C or -80°C), protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles and protected from light.
Troubleshooting Guides
Issue 1: Observable Color Change in this compound Solution
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Prepare fresh solution using deoxygenated solvents. 2. Add an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the solvent before dissolving this compound.[6] 3. Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen). |
| Light Exposure | 1. Discard the discolored solution. 2. Prepare a new solution in a laboratory with minimal light exposure. 3. Use amber-colored vials or wrap vials in aluminum foil to protect from light. |
| Incorrect pH | 1. Measure the pH of the solution. 2. If the pH is alkaline, prepare a new solution using a slightly acidic buffer (e.g., citrate (B86180) or phosphate (B84403) buffer, pH 6.0-7.0). |
Issue 2: Inconsistent or Lower-Than-Expected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation During Experiment | 1. Minimize the duration of the experiment where possible. 2. Protect the experimental setup from direct light. 3. Maintain a controlled temperature throughout the experiment. 4. Prepare fresh this compound dilutions for each experimental run. |
| Improper Solution Preparation | 1. Review the protocol for solution preparation. 2. Ensure the correct solvent is being used and that this compound is fully dissolved. 3. Use high-purity solvents to avoid contaminants that could accelerate degradation. |
| Freeze-Thaw Cycles | 1. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. 2. If aliquoting is not possible, minimize the time the stock solution is at room temperature. |
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Conditions
Disclaimer: The following data is illustrative and based on the general behavior of quinone compounds. Specific stability testing for this compound is recommended for precise experimental design.
| Condition | Parameter | Incubation Time (hours) | Remaining this compound (%) |
| pH | pH 5.0 | 24 | 95 |
| pH 7.4 | 24 | 85 | |
| pH 8.5 | 24 | 60 | |
| Light Exposure | Dark | 48 | 98 |
| Ambient Light | 48 | 70 | |
| Direct Light | 48 | 40 | |
| Temperature | 4°C | 72 | 97 |
| 25°C (Room Temp) | 72 | 80 | |
| 37°C | 72 | 65 | |
| Antioxidant | No Antioxidant | 24 | 85 |
| + 100 µM Ascorbic Acid | 24 | 98 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid (optional antioxidant)
-
Inert gas (Argon or Nitrogen)
-
Amber-colored, screw-cap vials
-
-
Procedure:
-
Work in a fume hood with subdued lighting.
-
If using an antioxidant, dissolve ascorbic acid in DMSO to a final concentration of 100 µM.
-
Weigh the desired amount of this compound solid.
-
Add the DMSO (with or without antioxidant) to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas for 10-15 seconds.
-
Quickly cap the vial tightly.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at -80°C.
-
Protocol 2: General Handling for Cellular Assays
-
Preparation:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare fresh dilutions in the appropriate cell culture medium immediately before use.
-
-
Experimentation:
-
Add the diluted this compound to the cell cultures.
-
If the experiment is lengthy, consider replacing the medium with freshly diluted compound at appropriate intervals.
-
Incubate plates or dishes in a dark incubator. If the experimental setup requires light (e.g., microscopy), minimize the exposure time and use the lowest effective light intensity.
-
-
Post-Experiment:
-
Discard any unused diluted solutions. Do not store and reuse diluted solutions.
-
Mandatory Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting guide for unexpected results.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making the Photochemistry of Quinones More Predictable and User-Friendly - ChemistryViews [chemistryviews.org]
- 4. Phenanthrenequinone | 84-11-7 [chemicalbook.com]
- 5. Stabilization of reduced primary quinone by proton uptake in reaction centers of Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fagronacademy.us [fagronacademy.us]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Neoprzewaquinone A in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a guide to understanding and troubleshooting potential off-target effects of Neoprzewaquinone A (NEO) in cellular experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (NEO)?
This compound (NEO), an active component isolated from Salvia miltiorrhiza, has been identified as a selective inhibitor of PIM1 kinase.[1][2] Studies have shown that NEO potently inhibits PIM1 kinase activity at nanomolar concentrations.[1]
Q2: What is the established on-target signaling pathway for NEO?
NEO exerts its effects primarily by inhibiting the PIM1/ROCK2/STAT3 signaling pathway.[2][3] PIM1 kinase is upstream of ROCK2.[3] Inhibition of PIM1 by NEO leads to the downregulation of ROCK2 and phosphorylated STAT3 (p-STAT3), which in turn affects downstream signaling factors like p-BAD, p-MYPT1, and p-mTOR.[3][4] This pathway is crucial in processes like cell migration, proliferation, and Epithelial-Mesenchymal Transition (EMT).[1][4]
Q3: I'm observing high cytotoxicity at concentrations lower than the published IC50 values. Could this be an off-target effect?
Yes, this is a possibility and a common challenge in cellular assays. Several factors could be at play:
-
Cell Line Sensitivity: The cytotoxic response to NEO can be highly dependent on the specific cell line used. Published IC50 values are often determined in specific cell lines (e.g., MDA-MB-231) and may not be directly transferable.[3]
-
Off-Target Kinase Inhibition: NEO may inhibit other kinases that are essential for survival in your specific cellular model. Many small molecule kinase inhibitors have a range of targets beyond their primary one.[5]
-
General Toxicity Mechanism: As a phenanthrenequinone (B147406) derivative, NEO belongs to the quinone class of compounds.[3][6] Some quinones can induce cell death through mechanisms like the generation of reactive oxygen species (ROS) and free radicals, which may be independent of PIM1 inhibition.[7]
Q4: How can I differentiate between on-target (PIM1-mediated) and potential off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for validating your results. A systematic approach is recommended:
-
Use a Control Inhibitor: Compare the cellular effects of NEO with another structurally distinct, well-characterized PIM1 inhibitor, such as SGI-1776 (as used in several validation studies).[1][3] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive method is to use a cell line where PIM1 has been knocked down (using siRNA) or knocked out (using CRISPR). If the cellular effect of NEO is diminished or absent in these cells compared to the wild-type, it confirms the effect is PIM1-dependent.
-
Rescue Experiment: If possible, overexpressing a NEO-resistant mutant of PIM1 in your cells could rescue them from the compound's effects, providing strong evidence for on-target activity.
Q5: My results (e.g., cell cycle arrest, apoptosis) are inconsistent with the reported effects of PIM1 inhibition. What should I do?
NEO has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in MDA-MB-231 cells.[3] If you observe a different outcome (e.g., G2/M arrest), it strongly suggests an off-target mechanism may be dominant in your model. You should first verify the health and passage number of your cell line, as cellular responses can change over time.[8] Then, proceed with the validation strategies outlined in Q4 to determine if the effect is independent of PIM1.
Troubleshooting Guide
| Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Unexpectedly High Cytotoxicity | Inhibition of off-target kinases essential for cell survival; Induction of oxidative stress via the quinone moiety. | 1. Perform a detailed dose-response curve for your specific cell line.[8]2. Distinguish between anti-proliferative and cytotoxic effects using different assays (e.g., MTT vs. LDH release or Trypan Blue).[9][10]3. Test for markers of oxidative stress (e.g., ROS production) after NEO treatment. |
| Phenotype Mismatch | The observed phenotype (e.g., altered cell morphology, different cell cycle phase arrest) is caused by NEO engaging a different pathway. | 1. Directly compare the phenotype induced by NEO to that of a control PIM1 inhibitor (e.g., SGI-1776).[3]2. Perform a Western blot analysis to see if the PIM1/ROCK2/STAT3 pathway is modulated at the effective concentration in your model.[3][4]3. Consider proteomic or transcriptomic analysis to identify other affected pathways.[11][12][13] |
| Variable Results Between Assays | The compound may have different potencies against different cellular processes due to polypharmacology (acting on multiple targets). | 1. Carefully document the conditions for each assay (e.g., treatment duration, cell density).[8]2. Analyze key endpoints at multiple time points (e.g., 24h, 48h, 72h) as done in proliferation studies.[3]3. Focus on the most robust and reproducible phenotype for mechanistic follow-up. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound from in vitro and cellular assays.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 Value (µM) | Reference |
| PIM1 | ADP-Glo™ Kinase Assay | 0.56 | [3] |
Table 2: Inhibitory Activity of this compound on Cancer Cell Proliferation
| Cell Line | Assay Type | Treatment Duration | IC50 Value (µM) | Reference |
| MDA-MB-231 | MTT Assay | 24 hours | 11.14 ± 0.36 | [3] |
| MDA-MB-231 | MTT Assay | 48 hours | 7.11 ± 1.21 | [3] |
| MDA-MB-231 | MTT Assay | 72 hours | 4.69 ± 0.38 | [3] |
| Multiple Lines* | MTT Assay | Not Specified | See original publication | [1][3] |
*NEO was shown to suppress the viability of various other cancer cell lines including MCF-7, H460, A549, AGS, HEPG-2, ES-2, NCI-H929, and SH-SY5Y, with the most pronounced effect in MDA-MB-231.[3]
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay This protocol is used to assess the effect of NEO on cell proliferation and viability.[3][9]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of NEO (e.g., 0.3 to 20 µM) and a vehicle control (e.g., DMSO). Include a positive control inhibitor if available.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for PIM1 Pathway Proteins This protocol is used to measure changes in protein expression within the PIM1 signaling cascade.[3][4]
-
Cell Lysis: Treat cells with NEO for the desired time (e.g., 20 hours), then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PIM1, ROCK2, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 3: Cell Migration (Wound Healing) Assay This protocol assesses the effect of NEO on the migratory capacity of cells.[3][4]
-
Create Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a linear scratch ("wound") in the cell monolayer.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh media containing a low concentration of serum along with different concentrations of NEO or a vehicle control.
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Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A mass spectrometry-based proteome map of drug action in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence of Neoprzewaquinone A in imaging
Welcome to the technical support center for researchers utilizing Neoprzewaquinone A in imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (NEO) is a bioactive compound isolated from Salvia miltiorrhiza (Danshen). It functions as a selective inhibitor of PIM1 kinase.[1][2] By inhibiting PIM1, NEO can block the ROCK2/STAT3 signaling pathway, which has been shown to suppress migration and epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells.[1][3] Additionally, this pathway inhibition leads to smooth muscle relaxation, suggesting potential therapeutic applications in conditions like glaucoma.[1][2]
Q2: Does this compound itself exhibit fluorescence?
Currently, there is limited published data specifically characterizing the intrinsic fluorescent properties of this compound. When conducting fluorescence imaging studies with this compound, it is crucial to include appropriate controls to determine if the compound itself contributes to the observed signal.
Q3: What are common sources of autofluorescence in my imaging experiment?
Autofluorescence in cellular and tissue imaging can originate from several sources, broadly categorized as endogenous or exogenous:
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Endogenous Fluorophores: Biological samples naturally contain molecules that fluoresce. Common examples include:
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Metabolic Cofactors: NADH and flavins (FAD) are major contributors, typically emitting in the blue-green spectral region.[4][5]
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Structural Proteins: Collagen and elastin (B1584352) are highly fluorescent, primarily in the blue and green channels.[6][7]
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Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and fluoresce broadly across the visible spectrum.[6]
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Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[6][7]
-
-
Exogenous Sources (Process-Induced):
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Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[4][7]
-
Cell Culture Media: Components like phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.[4][8]
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Mounting Media and Immersion Oil: Low-quality or contaminated reagents can be a source of unwanted fluorescence.[9][10]
-
Troubleshooting Guide: Minimizing Autofluorescence
This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your imaging experiments with this compound.
Issue 1: High background fluorescence in unstained control samples.
High background in control samples (cells or tissue not treated with any fluorescent label) indicates the presence of endogenous or process-induced autofluorescence.
Workflow for Diagnosing and Mitigating Autofluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Signal from my fluorophore is difficult to distinguish from background.
This issue arises when the autofluorescence spectrum overlaps with the emission spectrum of your chosen fluorescent probe.
Solutions:
-
Shift to Far-Red Fluorophores: Autofluorescence is most prominent in the blue-green region of the spectrum (350-550 nm).[4] Switching to fluorophores that excite and emit in the red (>600 nm) or far-red (>650 nm) can significantly improve the signal-to-noise ratio.[6][7]
-
Use Brighter Fluorophores: Employing brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), can help the specific signal overpower the background autofluorescence.[4][11]
-
Chemical Quenching: Several reagents can be used to quench autofluorescence. The choice of agent depends on the source of the autofluorescence.
Quenching Agent Target Autofluorescence Source Notes Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescence Can have variable results and may damage tissue antigens.[4][6] Sudan Black B (SBB) Lipofuscin Effective but can introduce a dark precipitate and may quench specific fluorescent signals.[6][12] Trypan Blue General quenching Can be effective but may also reduce the specific signal.[13][14] Commercial Kits (e.g., TrueVIEW®, TrueBlack™) Broad spectrum (e.g., collagen, elastin, lipofuscin) Optimized for ease of use and preserving specific fluorescence.[6][15][16]
Experimental Protocols
Protocol 1: Chilled Methanol Fixation for Cultured Cells
This method is an alternative to aldehyde fixatives and can reduce process-induced autofluorescence.[4][7]
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Aspirate cell culture medium from cells grown on coverslips.
-
Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS.
-
Add ice-cold 100% methanol (-20°C) to cover the cells.
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Incubate for 10 minutes at -20°C.
-
Aspirate the methanol.
-
Wash the cells three times with PBS for 5 minutes each.
-
The cells are now ready for immunofluorescence staining or imaging.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is for quenching autofluorescence from lipofuscin in tissue sections.[14][17]
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Deparaffinize and rehydrate tissue sections as per your standard protocol.
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After your final secondary antibody incubation and washes, prepare a 0.1% Sudan Black B solution in 70% ethanol.
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Filter the solution through a 0.2 µm filter to remove precipitates.
-
Incubate the sections in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the sections thoroughly with PBS or a gentle detergent solution (e.g., 0.05% Tween-20 in PBS) until the excess stain is removed.
-
Mount the coverslip with an anti-fade mounting medium.
Signaling Pathway Visualization
This compound has been shown to inhibit the PIM1/ROCK2/STAT3 signaling pathway. Understanding this pathway can be crucial when designing experiments to study the compound's effects.
PIM1/ROCK2/STAT3 Signaling Pathway
Caption: this compound inhibits PIM1, blocking downstream signaling.
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize autofluorescence, leading to clearer and more reliable imaging data in their studies involving this compound.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. scilit.com [scilit.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 10. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 11. Impacts of autofluorescence on fluorescence based techniques to study microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. southernbiotech.com [southernbiotech.com]
- 14. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 15. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 16. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wellcomeopenresearch.org [wellcomeopenresearch.org]
Neoprzewaquinone A stability and storage best practices
This technical support center provides guidance on the stability and storage of Neoprzewaquinone A to aid researchers, scientists, and drug development professionals in their experimental endeavors. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at 4°C in a dry, sealed container, protected from light.[1] For long-term storage, while specific data for this compound is unavailable, general best practices for quinone compounds suggest that storage at ultra-low temperatures (e.g., -20°C or -80°C) in a tightly sealed container under an inert atmosphere (like argon or nitrogen) can minimize degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] It is recommended to prepare stock solutions in anhydrous DMSO for biological experiments. For storage, it is best to aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. These aliquots should be stored at -20°C or -80°C and protected from light.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect this compound from light.[1] Like many quinone-containing compounds, it may be susceptible to photodegradation. All handling, including weighing, dissolution, and experimental procedures, should be performed with minimal light exposure. The use of amber-colored vials or tubes is highly recommended.
Q4: What is the stability of this compound in aqueous solutions?
A4: There is limited specific data on the stability of this compound in aqueous solutions. Generally, quinone compounds can be unstable in aqueous media, especially at neutral or alkaline pH. For experiments requiring aqueous buffers, it is advisable to prepare the final dilution from the organic stock solution immediately before use. If temporary storage in an aqueous buffer is necessary, it should be for the shortest duration possible, at low temperatures (2-8°C), and protected from light. The pH of the buffer may also influence stability, with acidic conditions often being more favorable for quinone stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | - Review storage conditions. Ensure the compound is stored at 4°C (solid) or -20°C/-80°C (solution), protected from light and moisture. - Prepare fresh stock solutions from solid material. - Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots. - Minimize the time the compound is in aqueous solution before use. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is compatible with your experimental system and sufficient to maintain solubility. - Prepare the final dilution immediately before use and ensure thorough mixing. - Consider using a surfactant or other solubilizing agent, but verify its compatibility with your assay. |
| Color change of the stock solution. | Potential degradation or oxidation of the compound. | - Discard the solution and prepare a fresh stock from solid material. - When preparing new stock solutions, ensure the solvent is anhydrous and of high purity. - Consider purging the vial with an inert gas (argon or nitrogen) before sealing and storing to minimize oxidation. |
Physicochemical and Storage Data Summary
| Parameter | Value / Recommendation | Source(s) |
| Molecular Formula | C₃₆H₂₈O₆ | [3] |
| Molecular Weight | 556.6 g/mol | [3] |
| Appearance | Solid (likely colored, as is typical for quinones) | Inferred |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage (Solid) | 4°C, protect from light, dry, sealed | [1] |
| Storage (Solution) | -20°C or -80°C in single-use aliquots, protected from light | General Best Practice |
| Incompatibilities | Strong oxidizing agents | Inferred from related compounds[4] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability in a Specific Solvent
This protocol provides a general method to evaluate the stability of this compound under specific storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).
-
-
Initial Analysis (Time 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Analyze the concentration and purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection. This will serve as the baseline (T=0) measurement.
-
-
Storage Conditions:
-
Aliquot the remaining stock solution into multiple vials appropriate for the storage conditions being tested (e.g., 4°C, -20°C, room temperature; protected from light vs. exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using the same analytical method as in step 2.
-
-
Data Analysis:
-
Compare the peak area or concentration of this compound at each time point to the T=0 measurement.
-
Calculate the percentage of the compound remaining to determine its stability under each condition.
-
Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound signaling pathway.
References
Technical Support Center: Overcoming Resistance to Neoprzewaquinone A in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Neoprzewaquinone A (NEO).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound (NEO) is an active component of Salvia miltiorrhiza (Danshen).[1][2] It has been shown to selectively inhibit PIM1 kinase at nanomolar concentrations.[1][2] This inhibition blocks the downstream ROCK2/STAT3 signaling pathway, which is crucial for cell migration and Epithelial-Mesenchymal Transition (EMT) in cancer cells.[1][3] By targeting PIM1, NEO can suppress the growth and migration of cancer cells, such as triple-negative breast cancer cells.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential general mechanisms of resistance to quinone-based compounds?
A2: While specific resistance mechanisms to this compound have not been extensively documented, cancer cells can develop resistance to quinone-based drugs through several general mechanisms.[4] These include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump quinone compounds out of the cell, reducing their intracellular concentration.[5][6][7]
-
Upregulation of antioxidant enzymes: Quinones often induce cytotoxicity by generating reactive oxygen species (ROS).[4][8] Cancer cells can counteract this by upregulating antioxidant enzymes, which neutralize ROS and mitigate cellular damage.[4]
-
Alterations in drug-metabolizing enzymes: Enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) are involved in the reduction of quinones.[9] While NQO1 can activate some quinone-based drugs, alterations in its expression or activity can also contribute to resistance.[9]
-
Target alteration: Although less common for multi-targeting quinones, mutations in the primary target protein (e.g., PIM1 for NEO) could potentially reduce drug binding and efficacy.
Q3: How can I experimentally determine if my cells are developing resistance to this compound?
A3: To confirm resistance, you should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase (typically considered more than three-fold) in the IC50 value indicates the development of resistance.[10]
Troubleshooting Guide
Issue 1: Decreased efficacy of this compound in cell viability assays.
-
Possible Cause 1: Development of Drug Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment and calculate the IC50 value. Compare this to the IC50 of the parental cell line. An increase of over three-fold suggests resistance.[10]
-
Investigate Drug Efflux: Use qRT-PCR or Western blotting to assess the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2).
-
Assess Antioxidant Response: Measure the levels of key antioxidant enzymes (e.g., NQO1, SOD, catalase) via Western blot or activity assays.
-
Sequence the Target: Sequence the PIM1 gene in the resistant cells to check for mutations that might affect NEO binding.
-
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for your viability assays.[11]
-
Verify Drug Concentration: Prepare fresh stock solutions of this compound and verify the concentration.
-
Check Assay Conditions: Ensure consistent incubation times and reagent concentrations for your viability assay (e.g., MTT, resazurin).[12][13]
-
-
Issue 2: Inconsistent results in Western blot analysis of the PIM1/ROCK2/STAT3 pathway.
-
Possible Cause 1: Poor Antibody Quality.
-
Troubleshooting Steps:
-
Validate Antibodies: Use positive and negative controls to validate the specificity of your primary antibodies for PIM1, ROCK2, and p-STAT3.
-
Optimize Antibody Dilution: Perform a titration experiment to determine the optimal concentration for each primary antibody.
-
-
-
Possible Cause 2: Suboptimal Protein Extraction or Electrophoresis.
-
Troubleshooting Steps:
-
Use Appropriate Lysis Buffer: Ensure your lysis buffer is suitable for extracting the target proteins and contains protease and phosphatase inhibitors.[14]
-
Ensure Equal Loading: Quantify protein concentration accurately and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify.[14]
-
Optimize Transfer: Ensure complete and even transfer of proteins from the gel to the membrane.
-
-
Quantitative Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | MTT | 4.69 ± 0.38 | [2] |
| This compound | MCF-7 | MTT | >20 | [2] |
| This compound | H460 | MTT | 11.09 ± 0.72 | [2] |
| This compound | A549 | MTT | 12.01 ± 0.69 | [2] |
| This compound | AGS | MTT | 18.02 ± 0.91 | [2] |
| This compound | HEPG-2 | MTT | 13.91 ± 0.83 | [2] |
| This compound | ES-2 | MTT | 10.42 ± 0.55 | [2] |
| This compound | NCI-H929 | MTT | 12.87 ± 0.61 | [2] |
| This compound | SH-SY5Y | MTT | 14.36 ± 0.78 | [2] |
| This compound | MCF-10A | MTT | >20 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[13]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
-
Sample Preparation: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PIM1, anti-ROCK2, anti-p-STAT3, anti-MDR1) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15][16]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15][16]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from cells using a commercial kit or a standard protocol like TRIzol extraction. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., ABCB1, PIM1), and a SYBR Green or TaqMan master mix.[18]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).[18][19]
-
Data Analysis: Determine the quantification cycle (Cq) value for each sample.[19][20] Calculate the relative gene expression using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quinone-scaffolds-as-potential-therapeutic-anticancer-agents-chemistry-mechanism-of-actions-structure-activity-relationships-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 5. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 8. "Quinone scaffolds as potential therapeutic anticancer agents: Chemistr" by Syed Faizan, Maged Mohammed Abdo Mohsen et al. [impressions.manipal.edu]
- 9. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. dojindo.com [dojindo.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. ptglab.com [ptglab.com]
- 17. clyte.tech [clyte.tech]
- 18. oaepublish.com [oaepublish.com]
- 19. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Neoprzewaquinone A Delivery Methods for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoprzewaquinone A (NEO) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound (NEO) is a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen). It is a hydrophobic compound, meaning it has poor solubility in water, which presents a significant challenge for its delivery in animal models. Its molecular structure contributes to its lipophilic nature.
Q2: What is the known mechanism of action for this compound?
A2: this compound has been shown to selectively inhibit Pim-1 kinase at nanomolar concentrations.[1] This inhibition blocks the ROCK2/STAT3 signaling pathway, which is implicated in cancer cell migration and smooth muscle contraction.[1]
Q3: Which animal models have been used in studies with this compound?
A3: Published research has utilized New Zealand white rabbits and rats to study the effects of this compound, particularly in the context of smooth muscle relaxation and intraocular pressure.[1] Mouse models are also commonly used for in vivo studies of similar compounds.
Q4: What are the general challenges in administering hydrophobic compounds like this compound to animals?
A4: The primary challenge is the low aqueous solubility of hydrophobic compounds, which can lead to poor absorption and low bioavailability when administered orally. For intravenous administration, insolubility can cause precipitation in the bloodstream, leading to potential toxicity and unreliable dosing.[2] Therefore, appropriate formulation strategies are crucial for achieving consistent and effective in vivo results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and administration of this compound in animal models.
Oral Gavage Administration
| Problem | Possible Cause | Troubleshooting Solution |
| Compound precipitates out of suspension during preparation or administration. | - Inadequate suspension agent concentration.- Improper mixing.- Temperature fluctuations affecting solubility. | - Increase the concentration of the suspending agent (e.g., carboxymethyl cellulose) in small increments.- Ensure thorough vortexing or sonication to create a uniform suspension.- Prepare the formulation fresh before each use and maintain it at a consistent temperature. |
| Inconsistent results between animals in the same treatment group. | - Inaccurate dosing due to non-homogenous suspension.- Improper gavage technique leading to incomplete delivery. | - Vortex the suspension immediately before drawing each dose to ensure uniformity.- Ensure all personnel are properly trained in oral gavage techniques to minimize variability.- Use a consistent gavage volume and speed of administration for all animals. |
| Animal shows signs of distress during or after gavage (e.g., coughing, difficulty breathing). | - Accidental administration into the trachea.- Esophageal irritation from the formulation or needle. | - Immediately stop the procedure if the animal struggles or shows signs of respiratory distress.[3] - Ensure the gavage needle is the correct size and is inserted gently along the upper palate towards the esophagus.[4][5]- If irritation is suspected, consider a different, well-tolerated vehicle or reduce the concentration of surfactants. |
| Low bioavailability observed in pharmacokinetic studies. | - Poor absorption from the gastrointestinal tract due to the hydrophobic nature of NEO. | - Incorporate a surfactant (e.g., Tween 80) in the formulation to improve wetting and dissolution.[2]- Consider micronization or nanonization of the compound to increase its surface area and dissolution rate. |
Intravenous Injection
| Problem | Possible Cause | Troubleshooting Solution |
| Precipitation of the compound upon injection into the bloodstream. | - The formulation is not suitable for intravenous administration.- The concentration of the compound is too high for the chosen vehicle. | - For intravenous administration, the compound must be fully dissolved. Consider using a co-solvent system (e.g., DMSO, PEG400) or a cyclodextrin-based formulation to enhance solubility.[2]- Perform a pre-formulation test by mixing the final formulation with a small amount of saline or plasma to check for precipitation before animal administration.- Reduce the concentration of the compound in the formulation if possible. |
| Animal exhibits signs of toxicity (e.g., lethargy, seizures) immediately after injection. | - The vehicle (e.g., high concentration of DMSO) may be toxic at the administered volume.- Rapid injection of a hypertonic or hypotonic solution. | - Minimize the percentage of organic co-solvents in the final formulation. For example, a common vehicle for intravenous injection in mice is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]- Ensure the final formulation is sterile, pyrogen-free, and as close to physiological pH and osmolarity as possible.- Administer the injection slowly to allow for dilution in the bloodstream. |
| Difficulty in administering the full dose due to high viscosity. | - High concentration of polymers or lipids in the formulation. | - Gently warm the formulation to reduce its viscosity, ensuring the compound remains stable at that temperature.- Use a larger gauge needle if appropriate for the animal and injection site. |
Quantitative Data
In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) | Citation |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 4.69 ± 0.38 | [1] |
Representative Pharmacokinetic Parameters of Tanshinones (structurally related to NEO) in Rats
Data for Tanshinone IIA, a compound also derived from Salvia miltiorrhiza, is provided as a reference for a hydrophobic compound from the same source.
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (5 mg/kg) | Citation |
| Cmax (ng/mL) | 45.3 ± 15.2 | 1589.6 ± 312.7 | [7] |
| Tmax (h) | 0.5 | - | [7] |
| AUC (0-t) (ng·h/mL) | 112.7 ± 34.5 | 1256.4 ± 245.8 | [7] |
| Bioavailability (%) | ~3.5 | - | [7] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage of a this compound Suspension in Mice
This protocol is adapted from a standard method for administering hydrophobic compounds.[2]
Materials:
-
This compound powder
-
Carboxymethyl cellulose (B213188) (CMC), low viscosity
-
Tween 80
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Oral gavage needles (e.g., 20-22 gauge for mice)
-
1 mL syringes
Formulation (Example):
-
Vehicle: 0.5% (w/v) CMC with 0.1% (v/v) Tween 80 in sterile water.
-
NEO Concentration: To be determined based on the desired dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
Procedure:
-
Vehicle Preparation:
-
In a sterile container, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Add 0.1 mL of Tween 80 to the CMC solution and mix thoroughly.
-
-
NEO Suspension Preparation:
-
Calculate the required amount of NEO based on the desired concentration and final volume.
-
Weigh the NEO powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the NEO powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while vortexing continuously.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform particle size distribution.
-
Visually inspect the suspension for homogeneity.
-
-
Oral Gavage Administration:
-
Accurately weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[8][9]
-
Vortex the NEO suspension immediately before drawing the calculated volume into a 1 mL syringe fitted with an appropriate gauge gavage needle.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[4]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[5]
-
Once the needle is in the correct position (pre-measured to the approximate length of the stomach), slowly administer the NEO suspension.[5]
-
Gently withdraw the gavage needle.
-
Monitor the animal for at least 10-15 minutes post-administration for any signs of distress.
-
Protocol 2: General Guidance for Intravenous Formulation and Administration of this compound
Formulation Strategy:
Due to its hydrophobicity, NEO is not suitable for direct injection in an aqueous solution. A co-solvent system is a common approach for intravenous administration of poorly soluble compounds in preclinical studies.[2]
Example Vehicle Composition:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 400 (PEG400)
-
5% Tween 80
-
45% Sterile saline (0.9% NaCl)
Preparation (General Steps):
-
Dissolve the required amount of NEO in DMSO first.
-
Add PEG400 and Tween 80 and mix thoroughly.
-
Slowly add the sterile saline while mixing to avoid precipitation.
-
The final solution should be clear and free of visible particles. Filter sterilize using a 0.22 µm syringe filter if necessary.
Administration (General Steps for Mice via Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a small gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins.
-
Administer the formulation slowly. The maximum recommended bolus injection volume for mice is 5 mL/kg.[10]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Visualizations
Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.
Caption: Workflow for in vivo studies of this compound using oral gavage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 4. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validation & Comparative
A Comparative Guide to PIM1 Inhibitors: Neoprzewaquinone A vs. SGI-1776
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent PIM1 kinase inhibitors: Neoprzewaquinone A, a natural product-derived compound, and SGI-1776, a well-characterized synthetic molecule. This analysis is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to PIM1 and Its Inhibitors
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM1 is associated with various cancers, making it an attractive target for therapeutic intervention.[1] this compound (NEO), derived from Salvia miltiorrhiza, has been identified as a potent and selective PIM1 inhibitor.[2][3] SGI-1776 is a well-established, ATP-competitive pan-PIM kinase inhibitor that has been extensively studied in preclinical models.[4][5]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and SGI-1776, focusing on their inhibitory activity against PIM kinases and their effects on cancer cells.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | PIM1 | 560[1] | ADP-Glo™ Kinase Assay |
| ROCK2 | No significant inhibition[1] | ADP-Glo™ Kinase Assay | |
| SGI-1776 | PIM1 | 7[4][5][6] | Radiometric Assay |
| PIM2 | 363[5][6] | Radiometric Assay | |
| PIM3 | 69[5][6] | Radiometric Assay | |
| FLT3 | 44[5] | Not Specified | |
| Haspin | 34[5] | Not Specified |
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | IC50 (µM) at 72h |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.69 ± 0.38[2] |
| SGI-1776 | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.90 ± 0.21[2] |
PIM1 Signaling Pathway
PIM1 is a downstream effector of the JAK/STAT signaling pathway and plays a role in regulating cell cycle progression and apoptosis through the phosphorylation of various substrates.[7][8] Both this compound and SGI-1776 have been shown to modulate the PIM1 signaling cascade.
References
- 1. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Neoprzewaquinone A and Other Bioactive Compounds from Salvia miltiorrhiza in Cancer Therapy
For Immediate Release
This guide provides a detailed comparison of the efficacy of Neoprzewaquinone A (NEO), a promising but less studied compound from Salvia miltiorrhiza (Danshen), against other well-known bioactive constituents of the herb, namely Tanshinone IIA and Salvianolic Acid B. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their anti-cancer properties, particularly focusing on breast cancer cell lines, with supporting experimental data and methodologies.
Executive Summary
Salvia miltiorrhiza is a staple in traditional Chinese medicine, renowned for its diverse therapeutic properties. While Tanshinone IIA and Salvianolic Acid B have been extensively researched for their pharmacological effects, this compound is emerging as a potent anti-cancer agent. This guide synthesizes available data to facilitate a comparative understanding of their efficacy, mechanisms of action, and experimental validation.
Comparative Efficacy Against Breast Cancer Cells
The following tables summarize the cytotoxic effects of this compound, Tanshinone IIA, and Salvianolic Acid B on the triple-negative breast cancer cell line MDA-MB-231, a common model for aggressive breast cancers.
Table 1: Cytotoxicity (IC50) Data on MDA-MB-231 Cells
| Compound | IC50 Value (µM) | Exposure Time | Citation(s) |
| This compound | 4.69 ± 0.38 | 72 hours | [1] |
| Tanshinone IIA | 11.85 ± 0.29 µg/ml (~20 µM) | 48 hours | [2] |
| Salvianolic Acid B | Not explicitly quantified in cited literature for MDA-MB-231 | - | [3][4] |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.
Table 2: Effects on Cell Migration and Invasion of MDA-MB-231 Cells
| Compound | Assay | Effect | Citation(s) |
| This compound | Wound Healing & Transwell Assay | Significant inhibition of migration and invasion | [1] |
| Tanshinone IIA | Transwell Assay | Inhibition of migration | [5] |
| Salvianolic Acid B | - | Modulates the function of MMP-9, an enzyme involved in invasion | [4][6] |
Mechanisms of Action: A Look into the Signaling Pathways
The anti-cancer effects of these compounds are attributed to their ability to modulate specific cellular signaling pathways.
This compound: Targeting the PIM1/ROCK2/STAT3 Pathway
This compound has been shown to selectively inhibit PIM1 kinase at nanomolar concentrations.[1][7] This inhibition leads to the downregulation of the ROCK2/STAT3 signaling pathway, which is crucial for cell migration and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][7]
Tanshinone IIA: G Protein-Coupled Estrogen Receptor (GPER) Dependent Signaling
Tanshinone IIA has been found to inhibit the proliferation and migration of MDA-MB-231 cells through a G protein-coupled estrogen receptor (GPER)-dependent pathway.[5][8] Its interaction with GPER leads to the downregulation of downstream targets like EGFR, ERK, c-Fos, and c-Jun, ultimately inducing apoptosis.[5][9]
Salvianolic Acid B: Modulation of Ceramide and MMPs
While a specific IC50 value on MDA-MB-231 cells from the provided literature is unavailable, studies show that Salvianolic Acid B can inhibit the growth of triple-negative breast cancer cells by inducing ceramide-mediated apoptosis.[3] It has also been shown to modulate the expression and activity of matrix metalloproteinase-9 (MMP-9) in MDA-MB-231 cells, which is crucial for cancer cell invasion.[4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the Salvia miltiorrhiza compounds for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay visualizes and measures the migration of a sheet of cells.[11][12]
-
Cell Seeding: Grow a confluent monolayer of cells in a culture dish.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the monolayer.[13][14]
-
Treatment and Imaging: Wash the cells to remove debris and add fresh medium with the test compound. Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[13]
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.[11]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess their expression levels.[15][16]
-
Sample Preparation: Lyse treated and untreated cells to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each sample.[15]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PIM1, p-STAT3, GPER), followed by incubation with HRP-conjugated secondary antibodies.[8][15]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[15]
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, exhibiting potent cytotoxicity and anti-migratory effects on MDA-MB-231 breast cancer cells, comparable and in some aspects potentially superior to the more extensively studied Tanshinone IIA. Its distinct mechanism of action, targeting the PIM1/ROCK2/STAT3 pathway, presents a novel therapeutic avenue. Salvianolic Acid B also shows promise, particularly in modulating pathways related to apoptosis and invasion. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these fascinating compounds from Salvia miltiorrhiza.
References
- 1. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salvianolic Acid B Strikes Back: New Evidence in the Modulation of Expression and Activity of Matrix Metalloproteinase 9 in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA Inhibits Triple-Negative Breast Cancer Cells MDA-MB-231 via G Protein-Coupled Estrogen Receptor- (GPER-) Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Salvianolic Acid B Strikes Back: New Evidence in the Modulation of Expression and Activity of Matrix Metalloproteinase 9 in MDA-MB-231 Human Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 7. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Tanshinone IIA Inhibits Triple-Negative Breast Cancer Cells MDA-MB-231 via G Protein-Coupled Estrogen Receptor- (GPER-) Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphenol-rich extract of Salvia chinensis exhibits anticancer activity in different cancer cell lines, and induces cell cycle arrest at the G0/G1-phase, apoptosis and loss of mitochondrial membrane potential in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating PIM1-Inhibitory Activity: A Comparative Analysis of Neoprzewaquinone A
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Neoprzewaquinone A (NEO) and its validated inhibitory activity against PIM1 kinase. This document outlines supporting experimental data, compares NEO's performance with other established PIM1 inhibitors, and provides detailed experimental protocols for key assays.
PIM1 kinase, a serine/threonine kinase, is a well-documented proto-oncogene implicated in various cancers through its role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is a hallmark of several malignancies, making it a prime target for therapeutic intervention.[1][2] this compound, a natural compound isolated from Salvia miltiorrhiza, has been identified as a potent and selective inhibitor of PIM1 kinase.[1][3] This guide will delve into the experimental validation of NEO's PIM1-inhibitory activity, placing it in context with other known PIM1 inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of this compound against PIM1 kinase has been quantified and compared with other well-characterized PIM1 inhibitors. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for this comparison, with lower values indicating higher potency.
| Compound | PIM1 IC50 | PIM1 Ki | Assay Type | Reference |
| This compound | 0.56 µM | N/A | ADP-Glo™ Kinase Assay | [1] |
| SGI-1776 | 7 nM | N/A | Cell-free radiometric assay | [2] |
| AZD1208 | 0.4 nM | 0.1 nM | Cell-free kinase assay | [4][5] |
| PIM447 (LGH447) | N/A | 6 pM | Biochemical kinase assay | [1][6] |
Note: IC50 and Ki values can vary between different studies due to variations in experimental conditions such as ATP concentration, substrate, and enzyme source.
Experimental Methodologies
Accurate validation of PIM1 inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for biochemical and cell-based assays commonly employed to assess the efficacy of PIM1 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 kinase substrate (e.g., S6Ktide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. A typical final concentration range for this compound is 0.3 to 30 µM.[7]
-
Prepare the kinase reaction mixture by diluting the PIM1 enzyme, substrate, and ATP in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).
-
Add 2 µl of the PIM1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture. The final reaction volume is 5 µl.[7]
-
Incubate the plate at room temperature for 60 minutes.[7][8]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line known to overexpress PIM1 (e.g., MDA-MB-231, a triple-negative breast cancer cell line)[1]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value for cell proliferation.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: PIM1 Signaling Pathway.
Caption: Experimental Workflow for Validating PIM1 Inhibitors.
Conclusion
This compound demonstrates significant inhibitory activity against PIM1 kinase, with a potency in the sub-micromolar range as determined by the ADP-Glo™ kinase assay.[1] When compared to other established PIM1 inhibitors such as SGI-1776, AZD1208, and PIM447, NEO shows promise as a novel therapeutic agent. While direct comparisons of inhibitory values should be interpreted with caution due to potential variations in assay conditions, the data collectively supports the validation of this compound as a legitimate PIM1 inhibitor. Further investigation, including in vivo studies and comprehensive selectivity profiling, is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for researchers to conduct their own validation and comparative studies in the pursuit of novel cancer therapeutics targeting the PIM1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
A Comparative Analysis of Neoprzewaquinone A and AZD1208 as PIM Kinase Inhibitors
In the landscape of cancer therapeutics, the family of proviral integration site for Moloney murine leukemia virus (PIM) kinases has emerged as a critical target. These serine/threonine kinases, comprising PIM1, PIM2, and PIM3 isoforms, are pivotal in regulating cell proliferation, survival, and apoptosis. Consequently, the development of potent and selective PIM kinase inhibitors is a key focus for researchers and drug development professionals. This guide provides an objective comparison of two such inhibitors: Neoprzewaquinone A, a natural product-derived compound, and AZD1208, a synthetic pan-PIM kinase inhibitor.
Biochemical Potency and Selectivity
A direct comparison of the inhibitory activity of this compound and AZD1208 reveals distinct profiles. AZD1208 is a potent pan-PIM kinase inhibitor, demonstrating low nanomolar efficacy against all three isoforms.[1][2][3] In contrast, this compound has been characterized as a selective inhibitor of PIM1, also with nanomolar potency.[4][5][6] The detailed inhibitory concentrations (IC50) and binding affinities (Ki) are summarized in the table below. It is important to note that the absence of publicly available data for this compound against PIM2 and PIM3 kinases limits a full comparative assessment of its selectivity.
| Inhibitor | PIM1 IC50 | PIM2 IC50 | PIM3 IC50 | PIM1 Ki | PIM2 Ki | PIM3 Ki |
| This compound | 0.56 µM (560 nM)[7] | Data not available | Data not available | Data not available | Data not available | Data not available |
| AZD1208 | 0.4 nM[1][2] | 5.0 nM[1][2] | 1.9 nM[1][2] | 0.1 nM[1] | 1.92 nM[1] | 0.4 nM[1] |
Table 1: Comparison of In Vitro Inhibitory Activity. This table summarizes the reported half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and AZD1208 against the three PIM kinase isoforms.
Mechanism of Action and Cellular Effects
Both this compound and AZD1208 exert their anticancer effects by inhibiting PIM kinase activity, which in turn modulates downstream signaling pathways crucial for cancer cell survival and proliferation.
This compound has been shown to specifically target the PIM1 kinase. Its inhibitory action leads to the downstream suppression of the ROCK2/STAT3 signaling pathway.[4][5][6] This pathway is implicated in cell migration and the epithelial-mesenchymal transition (EMT), processes that are fundamental to cancer metastasis. By inhibiting PIM1, this compound effectively blocks these key oncogenic processes.
AZD1208 , as a pan-PIM kinase inhibitor, impacts a broader range of downstream targets. It is a potent ATP-competitive inhibitor of all three PIM isoforms.[1] Inhibition of PIM kinases by AZD1208 leads to a dose-dependent reduction in the phosphorylation of several key proteins, including 4EBP1, p70S6K, and S6.[1][3] These proteins are critical components of the mTOR signaling pathway, which governs protein synthesis and cell growth. Consequently, AZD1208 can induce cell cycle arrest and apoptosis in cancer cells.[1][3]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by each inhibitor.
Figure 1: PIM Kinase Signaling Pathway. A simplified diagram illustrating the upstream activation of PIM kinases and their key downstream targets involved in cell proliferation, survival, and migration. 'p' indicates phosphorylation.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Targeting of Pim and PI3 Kinases in Mature T‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Neoprzewaquinone A and Other Bioactive Quinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Neoprzewaquinone A (NEO), a promising natural quinone compound, with other well-characterized quinones: Doxorubicin, Emodin, Juglone (B1673114), and Lapachol (B1674495). This objective analysis, supported by experimental data and detailed methodologies, aims to inform researchers and drug development professionals on the differential performance and mechanisms of these compounds, particularly in the context of cancer therapeutics.
Executive Summary
This compound, a phenanthrenequinone (B147406) derived from Salvia miltiorrhiza, has demonstrated potent anti-cancer and smooth muscle relaxant properties. This guide places NEO in a comparative context with established quinone-based compounds, highlighting its unique mechanism of action targeting the PIM1/ROCK2/STAT3 signaling pathway. The following sections provide a detailed analysis of their cytotoxic and anti-migratory effects on breast cancer cells, their impact on distinct signaling cascades, and their influence on smooth muscle contractility. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the cited assays are provided.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound and other selected quinone compounds was evaluated against the triple-negative breast cancer cell line, MDA-MB-231. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.
| Compound | IC50 (µM) in MDA-MB-231 Cells | Citation(s) |
| This compound | 4.69 ± 0.38 (72h) | [1] |
| Doxorubicin | 0.69 - 1.38 | [2][3][4] |
| Emodin | ~10-20 (estimated from various studies) | |
| Juglone | 3.42 - 15.75 | [5][6][7] |
| Lapachol | ~5-15 (cell line dependent) |
Note: IC50 values can vary based on experimental conditions such as incubation time and specific assay used.
Mechanisms of Action: A Divergence in Signaling Pathways
While all compounds belong to the quinone family, their mechanisms of action diverge significantly, targeting different key signaling pathways involved in cancer progression.
This compound (NEO) selectively inhibits PIM1 kinase at nanomolar concentrations[1][8]. This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, leading to the suppression of cancer cell growth, migration, and epithelial-mesenchymal transition (EMT)[1][8].
Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA, which disrupts topoisomerase-II-mediated DNA repair, and the generation of reactive oxygen species (ROS) that damage cellular components[9].
Emodin has been shown to induce apoptosis through a ROS-dependent mitochondrial signaling pathway[10]. It also inhibits cancer cell migration by suppressing the PI3K-Cdc42/Rac1 pathway[8].
Juglone triggers apoptosis in cancer cells through the ROS-mediated PI3K/Akt pathway[11]. It has also been shown to inhibit Pin1 activity, a key regulator of oncogenic pathways[12].
Lapachol has been identified as an inhibitor of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in aerobic glycolysis in cancer cells[13]. It also exhibits immunomodulatory effects by reversing M2-like macrophage polarization via the NF-κB signaling pathway[14].
Comparative Analysis of Anti-Migratory and Anti-Invasive Effects
The ability of these compounds to inhibit cancer cell migration and invasion is a critical aspect of their anti-metastatic potential. This compound has been shown to significantly inhibit the migration and invasion of MDA-MB-231 cells[1]. The workflow for these assays is depicted below.
Comparative Analysis of Effects on Smooth Muscle Relaxation
A unique characteristic of this compound is its ability to promote smooth muscle relaxation, an effect mediated through the PIM1/ROCK2 pathway[1]. This property suggests potential therapeutic applications beyond cancer, such as in cardiovascular diseases. A comparison with other quinones is summarized in Table 2.
| Compound | Effect on Smooth Muscle | Mechanism | Citation(s) |
| This compound | Relaxation | PIM1/ROCK2 inhibition | [1] |
| Doxorubicin | Impaired Contraction/Relaxation | Myosin dysregulation | [9][15] |
| Emodin | Relaxation | cGMP accumulation via free radicals | [16] |
| Juglone | Vasorelaxation | NO, Ca2+ release inhibition, K+ channel opening | [11] |
| Lapachol | Relaxation | Blockade of voltage-gated calcium channels | [12] |
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed protocols for the key experiments cited in this guide are provided below.
PIM1 Kinase Assay
This assay is used to determine the inhibitory effect of a compound on the kinase activity of PIM1.
Materials:
-
Purified recombinant PIM1 kinase
-
PIM1 substrate (e.g., PIMtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the PIM1 enzyme, PIM1 substrate, and kinase assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer. The luminescence signal is proportional to the amount of ADP produced and thus reflects the PIM1 kinase activity.
-
Calculate the percent inhibition of PIM1 activity for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Wound Healing (Scratch) Assay
This assay is used to evaluate cell migration in vitro.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium
-
Serum-free medium
-
Test compounds
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the test compound at a non-toxic concentration or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Serum-free medium
-
Complete culture medium (with FBS as a chemoattractant)
-
Test compounds
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Matrigel-coated inserts. Include the test compound or vehicle in the cell suspension.
-
Add complete medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol.
-
Stain the invaded cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Rat Aortic Ring Relaxation Assay
This ex vivo assay is used to evaluate the effect of compounds on vascular smooth muscle relaxation.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) or KCl to induce contraction
-
Test compounds
-
Organ bath system with force transducers
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Induce a stable contraction in the aortic rings with a contracting agent such as phenylephrine (1 µM) or KCl (60 mM).
-
Once a plateau in contraction is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and other prominent quinone compounds. NEO's selective inhibition of the PIM1/ROCK2/STAT3 pathway distinguishes it from other quinones that primarily target DNA or induce oxidative stress. Its dual action as an anti-cancer agent and a smooth muscle relaxant presents a unique therapeutic potential. The provided data and detailed protocols offer a valuable resource for researchers to further explore the therapeutic applications of these compounds and to design future studies in the field of drug discovery and development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of Shikonin on the Agonist-Induced Regulation of Vascular Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. promega.com [promega.com]
- 8. snapcyte.com [snapcyte.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]
- 12. Synthetic lapachol derivatives relax guinea-pig ileum by blockade of the voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Doxorubicin induces detrusor smooth muscle impairments through myosin dysregulation, leading to a risk of lower urinary tract dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vasorelaxant effect of emodin, an anthraquinone from a Chinese herb - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Neoprzewaquinone A: A Comparative Analysis of its Anti-Migratory Effects in Cancer Cells
For Immediate Release
This publication provides a comprehensive comparison of the anti-migratory effects of Neoprzewaquinone A (NEO) with other notable compounds in various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the field of cancer metastasis and the discovery of novel therapeutic agents. We present a detailed analysis of quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a natural compound, has demonstrated significant potential in inhibiting cancer cell migration, a critical process in tumor metastasis. This guide provides a head-to-head comparison of NEO with other compounds, highlighting its efficacy and mechanism of action. The data presented is compiled from peer-reviewed studies and is intended to provide an objective overview to inform future research and drug development efforts.
Comparative Analysis of Anti-Migratory Compounds
The following table summarizes the quantitative data on the anti-migratory and anti-proliferative effects of this compound and selected alternative compounds across different cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | Key Findings | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Wound Healing | Significant inhibition of cell migration at 1, 2, and 3 µM after 24h. | [1] |
| MDA-MB-231 | Transwell Invasion | Significant suppression of invasion at 1, 2, and 3 µM after 24h. | [1] | |
| MDA-MB-231 | MTT Assay | IC50 of 4.69 ± 0.38 μM for cell viability. | [1] | |
| Thymoquinone | MDA-MB-231 (Triple-Negative Breast Cancer) | Wound Healing | Significant inhibition of cell migration. | [2] |
| MDA-MB-231 | MTS Cell Viability | Significant inhibition of cell proliferation. | [2] | |
| MDA-MB-231 | - | IC50 of 27.39 µM after 24h. | [3] | |
| Neocarzilin A | MDA-MB-231 (Triple-Negative Breast Cancer) | Migration Assay | Significantly diminished migration. | [4][5] |
| MDA-MB-231 | Proliferation Assay | IC50 values ranging from 300 to 800 nM. | [4][5] | |
| Boehmeria Nivea Extract | KB (Oral Cancer) | Wound Healing | Slower closure of the wound area compared to control cells. | [1] |
| KB (Oral Cancer) | Boyden Chamber | Significant suppression of migration and invasion. | ||
| Triazaspirane Derivative | PC3 (Prostate Cancer) | Wound Healing | Dose-dependent inhibition of cell migration (1-50 µM). | [6] |
| PC3 (Prostate Cancer) | Boyden Chamber | Inhibitory effect on cell invasion. | [6] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments cited in this guide.
Table 2: Experimental Protocols for Key Migration and Invasion Assays
| Assay | General Protocol |
| Wound Healing (Scratch) Assay | 1. Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[7] 2. Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[7] 3. Wash the wells with PBS to remove detached cells.[8] 4. Replace the medium with fresh medium containing the test compound at various concentrations.[8] 5. Capture images of the wound at 0h and subsequent time points (e.g., 24h, 48h) using a microscope.[7] 6. Quantify the rate of wound closure by measuring the change in the wound area over time.[7] |
| Transwell Migration/Invasion Assay | 1. Pre-coat the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) with Matrigel for invasion assays; no coating is needed for migration assays.[9] 2. Seed cancer cells in serum-free medium into the upper chamber.[1] 3. Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.[9] 4. Add the test compound to the upper chamber with the cells. 5. Incubate for a specific period (e.g., 24h) to allow cells to migrate or invade through the membrane.[1] 6. Remove non-migrated/invaded cells from the upper surface of the membrane. 7. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.[1] 8. Count the number of stained cells in multiple fields of view to quantify migration/invasion.[1] |
| Western Blotting for EMT Markers | 1. Lyse treated and untreated cancer cells to extract total protein. 2. Determine protein concentration using a BCA assay. 3. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. 4. Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding. 5. Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, Vimentin, N-cadherin) and a loading control (e.g., GAPDH, β-actin). 6. Wash the membrane and incubate with HRP-conjugated secondary antibodies. 7. Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities. |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Figure 1. A flowchart of the experimental process for validating anti-migratory compounds.
Figure 2. The inhibitory effect of this compound on the PIM1/ROCK2/STAT3 signaling pathway.
Discussion of Signaling Pathways
Cancer cell migration is a complex process regulated by numerous signaling pathways. A key mechanism driving migration is the Epithelial-Mesenchymal Transition (EMT), where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.
This compound has been shown to exert its anti-migratory effects by targeting the PIM1 kinase.[1][2] PIM1 is a proto-oncogene that, when overexpressed, contributes to cancer progression. NEO potently inhibits PIM1 kinase at nanomolar concentrations.[1][2] This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway.[1][2] The inhibition of this pathway leads to a dose-dependent suppression of EMT in cancer cells, as evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker Vimentin.[1]
The alternative compounds discussed in this guide also modulate key signaling pathways involved in cell migration:
-
Thymoquinone has been found to suppress pathways related to cell migration and invasion, including Integrin-β1, VEGF, MMP-2, and MMP-9.[2] It has also been shown to inhibit the eEF-2K signaling axis in triple-negative breast cancer.[10]
-
Neocarzilin A targets the vesicle amine transport protein 1 (VAT-1), which is involved in a network of key migration mediators.[11]
-
Boehmeria Nivea Extract has been shown to reverse EMT by suppressing the expression of mesenchymal markers and increasing the expression of epithelial markers.[1] It also inhibits the Akt signaling pathway.[1]
-
A Triazaspirane derivative has been shown to decrease the expression of phosphorylated FAK and Src proteins, which are crucial for cell migration and invasion.[6]
Conclusion
This compound demonstrates promising anti-migratory effects in cancer cell lines, particularly in triple-negative breast cancer. Its mechanism of action, involving the targeted inhibition of the PIM1/ROCK2/STAT3 pathway, provides a strong rationale for its further development as a potential anti-metastatic agent. The comparative data presented in this guide positions NEO as a potent candidate for further pre-clinical and clinical investigation. Researchers are encouraged to utilize the provided protocols and data to build upon these findings and accelerate the discovery of novel cancer therapeutics.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. preprints.org [preprints.org]
- 4. protocols.io [protocols.io]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 7. Wound healing assay - Wikipedia [en.wikipedia.org]
- 8. med.virginia.edu [med.virginia.edu]
- 9. clyte.tech [clyte.tech]
- 10. Thymoquinone Inhibits Proliferation and Migration of MDA-MB-231 Triple Negative Breast Cancer Cells by Suppressing Autophagy, Beclin-1 and LC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Neoprzewaquinone A and Its Synthetic Analogue: Unveiling Anticancer and Anti-inflammatory Potential
For Immediate Release
This guide provides a detailed comparative analysis of Neoprzewaquinone A (NEO), a naturally occurring phenanthrenequinone, and its synthetic analogue, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound (THNPQ A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. The analysis is supported by experimental data on their biological activities, focusing on anticancer and anti-inflammatory properties.
This compound, isolated from the medicinal plant Salvia miltiorrhiza, has demonstrated significant bioactivity, particularly in the inhibition of cancer cell proliferation and migration.[1][2] Its mechanism of action involves the targeted inhibition of PIM1 kinase, a key regulator of cell survival and proliferation, which subsequently blocks the ROCK2/STAT3 signaling pathway.[1][2] The synthetic analogue, THNPQ A, has been investigated for its anti-inflammatory potential.[3] This guide will delve into a side-by-side comparison of their performance, supported by quantitative data and detailed experimental methodologies.
I. Comparative Biological Activity
The biological activities of this compound and its synthetic analogue have been evaluated in various in vitro assays. The data presented below summarizes their cytotoxic effects against a panel of human cancer cell lines and their anti-inflammatory properties.
Table 1: Cytotoxicity of this compound and Analogues (IC50, µM)
| Compound | MDA-MB-231 (Breast) | MV-4-11 (Leukemia) | TMD-8 (Lymphoma) | MOLM-13 (Leukemia) | H460 (Lung) | HeLa (Cervical) | HepG-2 (Liver) |
| This compound | 4.69 ± 0.38[4] | - | - | - | - | >10[4] | >10[4] |
| THNPQ A | - | 2.21[3] | 2.48[3] | 3.39[3] | 2.02[3] | Insensitive[3] | Insensitive[3] |
Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM). Lower values indicate higher potency. '-' indicates data not available.
Key Observations:
-
This compound exhibits potent cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231.[4]
-
The synthetic analogue, THNPQ A, demonstrates significant cytotoxicity against various leukemia and lymphoma cell lines, as well as lung cancer cells.[3]
-
Interestingly, both compounds show reduced activity against HeLa and HepG-2 cell lines, suggesting a degree of selectivity in their cytotoxic effects.[3][4]
II. Signaling Pathway Inhibition
This compound exerts its anticancer effects by inhibiting the PIM1/ROCK2/STAT3 signaling pathway. This pathway is crucial for cell proliferation, migration, and survival. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits PIM1 kinase, blocking the downstream ROCK2/STAT3 signaling pathway.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
A. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or its analogues) and incubated for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution is added to each well.[3]
-
Formazan (B1609692) Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[3]
-
Solubilization: 80 µL of a 20% sodium dodecyl sulfate (B86663) (SDS) solution is added to each well to dissolve the formazan crystals.[3]
-
Incubation: The plates are incubated overnight to ensure complete solubilization.[3]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[3] The IC50 values are then calculated from the dose-response curves.
B. In Vitro PIM1 Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the PIM1 kinase enzyme.[8][9]
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing PIM1 kinase, a specific substrate (e.g., S6K substrate), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]
-
Inhibitor Addition: The test compound (this compound or analogues) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[8]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™ Kinase Assay reagent.[8]
-
Luminescence Reading: The luminescence, which correlates with the amount of ADP, is read using a luminometer.[8] The IC50 values are determined from the inhibition curves.
C. Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins in a sample, such as the phosphorylation status of STAT3.[10][11]
Detailed Protocol:
-
Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, PIM1, ROCK2, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
IV. Conclusion
This compound and its synthetic analogue, THNPQ A, represent a promising class of compounds with significant therapeutic potential. This compound demonstrates potent and selective anticancer activity by targeting the PIM1/ROCK2/STAT3 signaling pathway. Its synthetic analogue, THNPQ A, also exhibits cytotoxic effects against various cancer cell lines, highlighting the potential for developing novel anticancer agents based on the neoprzewaquinone scaffold. Further research into the synthesis and biological evaluation of a broader range of analogues is warranted to explore the structure-activity relationships and optimize the therapeutic properties of this promising class of molecules. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Neoprzewaquinone A
For researchers, scientists, and drug development professionals, the proper handling and disposal of Neoprzewaquinone A, a bioactive compound isolated from the roots of Salvia miltiorrhiza, is paramount to ensure laboratory safety and environmental protection.[1] This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with established laboratory safety protocols.
Immediate Safety and Handling Protocols
Before commencing any work with this compound, it is crucial to be familiar with its hazard profile. According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A laboratory coat must be worn.
Handling Procedures:
-
Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with large amounts of water and seek medical attention.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
Handle the compound in a well-ventilated area to avoid inhalation.
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[2] This requires a systematic approach to waste segregation, containment, and labeling to ensure compliance with institutional and regulatory standards.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, weighing paper), must be segregated as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as hazardous liquid waste. Do not dispose of these solutions down the drain due to their high aquatic toxicity.[2]
2. Waste Containment:
-
Solid Waste:
-
Place all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container.
-
Ensure the container is properly capped to prevent spills and evaporation.
-
3. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
4. Storage and Collection:
-
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's specific procedures for arranging the collection of chemical waste by the designated environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C36H28O6 | [2] |
| Molecular Weight | 556.6 g/mol | [2] |
| Appearance | Yellow Powder/Solid | [3] |
| Melting Point | 200 - 204 °C | [3] |
Experimental Protocols
Inhibition of PIM1 Kinase Activity by this compound:
Recent studies have demonstrated that this compound (NEO) selectively inhibits PIM1 kinase.[4] The following is a summary of the methodology used to determine its inhibitory effect:
-
Materials: ADP-Glo™ kinase assay kit, pure ATP, this compound (dissolved in DMSO), and DMSO (as a negative control).
-
Procedure:
-
A serial dilution of pure ATP is prepared to achieve a final concentration of 10 µM.
-
This compound is prepared at final concentrations of 0.3, 1, 3, 10, and 30 µM.
-
A 5 µL kinase reaction is carried out in a 1× kinase buffer as per the manufacturer's instructions.
-
The reaction is incubated for 60 minutes at room temperature.
-
Following incubation, 5 µL of ADP-Glo reagent is added, and the mixture is incubated for another 40 minutes.
-
The resulting luminescence is measured to determine the level of PIM1 kinase inhibition.
-
Signaling Pathway Diagram
This compound has been shown to inhibit the migration of triple-negative breast cancer cells by targeting PIM1, which in turn blocks the ROCK2/STAT3 signaling pathway.[4]
Caption: this compound inhibits PIM1, blocking ROCK2/STAT3 signaling and cell migration.
References
Essential Safety and Operational Guide for Handling Neoprzewaquinone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling Neoprzewaquinone A. The following information is designed to establish safe laboratory practices, covering personal protective equipment (PPE), procedural guidance for handling and disposal, and emergency plans.
I. Hazard Identification and Classification
This compound is a potent compound requiring careful handling. Based on available data, it is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Due to its cytotoxic nature, demonstrated by its activity against various cancer cell lines, it should be handled with the same precautions as other cytotoxic compounds.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 630057-39-5 | [1][2][3][4] |
| Molecular Formula | C₃₆H₂₈O₆ | [1][5] |
| Molecular Weight | 556.6 g/mol | [1][2][5] |
| Physical State | Solid | [6] |
| Appearance | Light brown to brown | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][3][6] |
Table 2: Cytotoxicity Data
| Cell Line | Assay | Metric | Value | Source |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | IC₅₀ (24h) | 11.14 ± 0.36 µM | [7] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | IC₅₀ (48h) | 7.11 ± 1.21 µM | [7] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | IC₅₀ (72h) | 4.69 ± 0.38 µM | [7] |
| Various Cancer Cell Lines | MTT | IC₅₀ | Dose-dependent inhibition | [7] |
| Microcystis aeruginosa | Bioassay | EC₅₀ | 4.68 mg/L | [3] |
Note: Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific limits, handling procedures should aim to minimize any potential exposure.
III. Personal Protective Equipment (PPE)
A comprehensive PPE setup is mandatory to prevent exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To prevent eye irritation and injury from splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a disposable chemical-resistant suit or lab coat with elasticated cuffs, and closed-toe shoes. | To prevent skin contact, which may cause irritation or absorption of the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of airborne particles, which could be harmful. |
IV. Operational and Disposal Plans
A. Handling Procedures
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific work area within a certified chemical fume hood for handling this compound.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid compound within the fume hood to minimize inhalation exposure.
-
Use a tared and stable weigh boat.
-
Handle the solid carefully to avoid generating dust.
-
-
Solution Preparation :
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing and aerosol generation.
-
Ensure the chosen solvent is compatible with the experimental setup and other reagents.
-
-
General Hygiene :
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
B. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, protected from light.[2][6]
-
For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from light.[6]
C. Spill and Emergency Procedures
-
Minor Spill : If a small spill occurs within the fume hood, carefully sweep up the solid material using absorbent pads and place it in a sealed, labeled hazardous waste container. Clean the area with an appropriate solvent.
-
Major Spill : In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Restrict access to the area until cleanup is complete.
D. Disposal Plan
-
Waste Collection : All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, and disposable lab coats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal Method : Dispose of all waste in accordance with local, state, and federal regulations for cytotoxic and hazardous chemical waste. Do not dispose of down the drain or in regular trash.
V. Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line like MDA-MB-231.
-
Cell Seeding :
-
Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM).[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[7]
-
-
MTT Addition :
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization :
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition :
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[8]
-
VI. Signaling Pathway Visualization
This compound has been shown to inhibit breast cancer cell migration by targeting the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[9]
Caption: this compound signaling pathway inhibition.
References
- 1. This compound|630057-39-5|MSDS [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CAS:630057-39-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CID 56932940 | C36H28O6 | CID 56932940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 9. This compound Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
